molecular formula C8H16N2S B2763422 3-(Piperidin-1-yl)propanethioamide CAS No. 16888-42-9

3-(Piperidin-1-yl)propanethioamide

Cat. No.: B2763422
CAS No.: 16888-42-9
M. Wt: 172.29
InChI Key: JJGDQVVOQMYENJ-UHFFFAOYSA-N
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Description

3-(Piperidin-1-yl)propanethioamide is a useful research compound. Its molecular formula is C8H16N2S and its molecular weight is 172.29. The purity is usually 95%.
BenchChem offers high-quality 3-(Piperidin-1-yl)propanethioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Piperidin-1-yl)propanethioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperidin-1-ylpropanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2S/c9-8(11)4-7-10-5-2-1-3-6-10/h1-7H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGDQVVOQMYENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(Piperidin-1-yl)propanethioamide chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

3-(Piperidin-1-yl)propanethioamide: Physicochemical Profiling, Synthetic Methodologies, and Applications in Medicinal Chemistry

Executive Summary

3-(Piperidin-1-yl)propanethioamide is a highly versatile, bifunctional organic building block characterized by an aliphatic thioamide moiety linked to a basic piperidine ring[1]. In modern drug discovery and synthetic organic chemistry, compounds bearing both a tertiary amine and a thioamide are heavily utilized. The piperidine ring modulates physicochemical properties such as aqueous solubility and membrane permeability[2], while the thioamide serves as a potent nucleophile for the construction of complex heterocycles and acts as a unique hydrogen-bonding pharmacophore[3]. This technical guide provides an in-depth analysis of its structural dynamics, optimized synthetic workflows, and downstream applications.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 3-(piperidin-1-yl)propanethioamide is critical for predicting its behavior in both synthetic reactions and biological systems.

PropertyValue
Chemical Name 3-(Piperidin-1-yl)propanethioamide
CAS Registry Number 16888-42-9[1]
Molecular Formula C8H16N2S[1]
Molecular Weight 172.29 g/mol [1]
Core Structural Motifs Saturated nitrogen heterocycle; Aliphatic thioamide
Hydrogen Bond Donors 1 (Thioamide -NH2)
Hydrogen Bond Acceptors 2 (Piperidine -N-, Thioamide =S)

Structural and Mechanistic Insights

The synthetic utility of 3-(piperidin-1-yl)propanethioamide stems from the synergistic effects of its two distinct functional groups:

  • Piperidine Ring Dynamics: The 1-substituted piperidine moiety is a non-planar, six-membered ring that predominantly adopts a chair conformation to minimize angular and torsional strain[2]. The basic tertiary nitrogen (pKa ~10) acts as an excellent proton acceptor, which is crucial for forming water-soluble hydrochloride salts and enhancing the pharmacokinetic profile of downstream drug candidates[2].

  • Thioamide Pharmacophore: Thioamides are classical isosteres of amides, but the substitution of oxygen for sulfur fundamentally alters the molecule's electronic landscape[3]. The C=S bond is longer and weaker than a C=O bond, leading to a lower rotational barrier around the C-N bond. Furthermore, sulfur's larger atomic radius and lower electronegativity make the thioamide a superior hydrogen-bond donor but a weaker hydrogen-bond acceptor compared to its oxo-analogue[3].

Synthetic Methodology: Thionation via Lawesson's Reagent

While thioamides can be synthesized via the Willgerodt-Kindler reaction, this multi-component approach is generally optimized for aryl thioamides[4]. For aliphatic systems like 3-(piperidin-1-yl)propanethioamide, the direct thionation of the corresponding amide (3-(piperidin-1-yl)propanamide) using Lawesson's Reagent (LR) is the gold standard[3].

Causality of Reagent Choice: Lawesson's Reagent is preferred over traditional phosphorus pentasulfide (P4S10) because it operates under milder conditions, requires lower temperatures, and exhibits superior solubility in organic solvents[5]. This is particularly critical when the substrate contains a basic tertiary amine, as harsh heating with P4S10 can lead to unwanted side reactions or degradation.

Reaction Mechanism: In solution, the dimeric Lawesson's Reagent exists in equilibrium with a highly reactive monomeric dithiophosphine ylide[3]. This monomer undergoes a [2+2] cycloaddition with the carbonyl oxygen of the amide to form a transient, four-membered thiaoxaphosphetane intermediate[6]. Driven by the thermodynamic stability of the newly formed phosphorus-oxygen double bond (P=O), the intermediate undergoes a Wittig-like cycloreversion to yield the desired thioamide[6].

G A 3-(Piperidin-1-yl) propanamide C Thiaoxaphosphetane Intermediate A->C Cycloaddition B Lawesson's Reagent (Monomeric Ylide) B->C D 3-(Piperidin-1-yl) propanethioamide C->D Cycloreversion E Phosphorus Byproduct (P=O) C->E

Mechanism of amide thionation via Lawesson's reagent to form the thioamide.

Self-Validating Experimental Protocol:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-(piperidin-1-yl)propanamide in anhydrous toluene (0.2 M concentration) under an inert argon atmosphere. Rationale: Anhydrous conditions are mandatory as Lawesson's reagent rapidly hydrolyzes in the presence of moisture, neutralizing its thionating capacity[3].

  • Reagent Addition: Add 0.55 equivalents of Lawesson's Reagent. Rationale: Each dimer of LR yields two active monomers; thus, a slight excess over 0.5 equivalents ensures complete conversion without complicating purification[3].

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 80–110 °C. The reaction is self-validating: the initial suspension will gradually become a homogeneous yellow solution as the LR is consumed. Monitor the reaction via Thin Layer Chromatography (TLC). The conversion of the highly polar amide to the less polar thioamide will result in a distinct upward shift in Rf value[3].

  • Workup & Purification: Once TLC indicates complete consumption of the starting material (typically 2–4 hours), cool the mixture to room temperature and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (eluting with a gradient of Dichloromethane/Methanol) to isolate the pure 3-(piperidin-1-yl)propanethioamide.

Applications in Heterocyclic Synthesis

The primary synthetic value of 3-(piperidin-1-yl)propanethioamide lies in its application as a bidentate nucleophile for the construction of sulfur-containing heterocycles, such as thiazoles and thiadiazoles[7].

In the classic Hantzsch thiazole synthesis, the sulfur atom of the thioamide acts as a soft nucleophile, attacking an α-haloketone to form an S-alkylated intermediate. Subsequent intramolecular cyclization involving the thioamide nitrogen, followed by dehydration, yields a fully substituted thiazole ring bearing the piperidine pharmacophore.

H T1 3-(Piperidin-1-yl) propanethioamide T3 S-Alkylation Intermediate T1->T3 Nucleophilic Attack (S) T2 α-Haloketone (Electrophile) T2->T3 Nucleophilic Attack (S) T4 Hydroxythiazoline Intermediate T3->T4 Intramolecular Cyclization T5 Thiazole Derivative T4->T5 Dehydration (-H2O)

Hantzsch thiazole synthesis workflow utilizing the nucleophilic thioamide.

This pathway is heavily utilized in medicinal chemistry to rapidly generate libraries of piperidine-thiazole conjugates, which are frequently investigated for their antimicrobial, anti-inflammatory, and neuroprotective properties.

References

  • Sigma-Aldrich - "3-(piperidin-1-yl)propanethioamide - Sigma-Aldrich" 1

  • Benchchem - "2-(2-methylpiperidin-1-yl)ethanethioamide | 1016805-62-1 | Benchchem" 2

  • Benchchem - "Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent - Benchchem" 3

  • Organic Chemistry Portal - "Lawesson's Reagent - Organic Chemistry Portal" 5

  • Organic Chemistry Portal - "Thioamide synthesis by thionation - Organic Chemistry Portal" 7

  • Alfa Chemistry - "Lawesson's Reagent - Alfa Chemistry" 6

  • Academia.edu - "Willgerodt-Kindler reaction at room temperature: Synthesis of thioamides from aromatic aldehydes and cyclic secondary amines - Academia.edu"4

Sources

Structural Elucidation and Spectroscopic Validation of 3-(Piperidin-1-yl)propanethioamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Piperidin-1-yl)propanethioamide (CAS: 16888-42-9)[1] is a bifunctional organic molecule featuring a basic piperidine ring linked via a propyl chain to a primary thioamide moiety. Both pharmacophores are highly privileged in drug discovery; the piperidine ring modulates basicity and lipophilicity, while the thioamide group serves as a potent hydrogen-bond donor/acceptor and a bioisostere for amides.

This whitepaper provides an in-depth technical guide to the spectroscopic characterization (NMR, FTIR, and HRMS) of 3-(Piperidin-1-yl)propanethioamide. Designed for analytical chemists and drug development professionals, this guide moves beyond empirical data reporting to explain the fundamental causality behind experimental choices—such as solvent selection, the impact of restricted rotation on NMR timescales, and the mixed vibrational modes inherent to thiocarbonyls.

Structural Dynamics & Analytical Strategy

The structural validation of 3-(Piperidin-1-yl)propanethioamide requires a multi-modal approach due to the unique electronic properties of the thioamide group. The carbon-nitrogen bond in a thioamide possesses significant double-bond character resulting from the delocalization of the nitrogen lone pair into the highly polarizable thiocarbonyl ( C=S ) π∗ orbital. This creates a substantial rotational barrier (~15–20 kcal/mol)[2], profoundly impacting the NMR timescale and necessitating specific experimental conditions.

To build a self-validating analytical system, orthogonal techniques must be employed where the weaknesses of one modality are covered by the strengths of another.

Workflow S1 Sample Preparation (Purity >98%, Dry Solvent) S2 1D & 2D NMR Acquisition (DMSO-d6, 298K) S1->S2 S3 HRMS (ESI-TOF) Accurate Mass & MS/MS S1->S3 S4 ATR-FTIR Spectroscopy Solid State Analysis S1->S4 S5 Data Integration & Structural Validation S2->S5 S3->S5 S4->S5

Caption: Orthogonal analytical workflow for the structural validation of thioamide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Design

While CDCl3​ is the default solvent for many organic compounds, DMSO−d6​ is strictly required for the 1H NMR analysis of this compound. The primary thioamide ( −CSNH2​ ) protons undergo rapid intermolecular exchange in weakly hydrogen-bonding solvents, often broadening into the baseline. DMSO−d6​ acts as a strong hydrogen-bond acceptor, slowing the exchange rate and allowing the NH2​ protons to be clearly observed.

Furthermore, due to the restricted rotation around the thioamide C−N bond[2], the two protons of the NH2​ group are magnetically non-equivalent at 298K. One proton is syn to the sulfur atom, and the other is anti. Consequently, they appear as two distinct, broad singlets rather than a single integrated peak.

Data Interpretation

In the 13C NMR spectrum, the thiocarbonyl carbon ( C=S ) is highly deshielded due to the anisotropic effect and the lower electronegativity of sulfur compared to oxygen (which reduces the energy of the n→π∗ transition), pushing the signal to ~206.5 ppm . This is a critical diagnostic peak, validated via HMBC correlations from the adjacent aliphatic protons.

Table 1: 1H and 13C NMR Assignments (400 MHz / 100 MHz, DMSO−d6​ , 298K)
Position 1H Shift (ppm)Multiplicity ( J in Hz)Integration 13C Shift (ppm)Assignment Notes
C1 ( C=S ) ---206.5Highly deshielded thiocarbonyl
C2 ( CH2​ ) 2.65t ( J=7.2 )2H42.1 α to thioamide
C3 ( CH2​ ) 2.55t ( J=7.2 )2H54.3 α to piperidine nitrogen
C2', C6' (Pip) 2.35m4H53.8Equatorial/axial time-averaging
C3', C5' (Pip) 1.48m4H25.6 β to piperidine nitrogen
C4' (Pip) 1.38m2H24.1 γ to piperidine nitrogen
NH2​ (syn) 9.45br s1H-Restricted rotation (hydrogen-bonded)
NH2​ (anti) 9.20br s1H-Restricted rotation

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality of Experimental Design

Attenuated Total Reflectance (ATR) FTIR in the solid state is preferred over solution-phase IR. Solid-state analysis preserves the extensive intermolecular hydrogen-bonding network inherent to primary thioamides, which is critical for observing the characteristic spectral fingerprint.

Unlike carbonyls ( C=O ), which exhibit a highly localized and intense stretching frequency (~1650–1700 cm −1 ), the C=S stretch is highly delocalized. The mass of the sulfur atom and the force constant of the C=S bond cause its vibration to couple strongly with C−N stretching and N−H bending modes. This results in four distinct "Thioamide Bands" (I, II, III, and IV).

Table 2: ATR-FTIR Vibrational Assignments
Wavenumber (cm −1 )IntensityAssignmentMechanistic Note
3280, 3150Strong N−H stretch (asym/sym)Characteristic of primary thioamide NH2​
2935, 2850Medium C−H stretchAliphatic piperidine ring
1620StrongThioamide IMixed: N−H bend + C−N stretch
1440MediumThioamide IIMixed: C−N stretch + C−H bend
1050StrongThioamide IIIMixed: C=S stretch + C−N stretch
750MediumThioamide IVPredominant C=S stretch character

High-Resolution Mass Spectrometry (HRMS) & Fragmentation

Causality of Experimental Design

Electrospray Ionization Time-of-Flight (ESI-TOF) MS operated in positive ion mode is ideal for this molecule due to the highly basic tertiary amine of the piperidine ring, which readily accepts a proton to form the [M+H]+ pseudo-molecular ion.

During Collision-Induced Dissociation (CID) MS/MS, the fragmentation is heavily directed by the piperidine nitrogen. The most thermodynamically favorable pathway is α -cleavage , where the bond between C2 and C3 of the propyl chain breaks, stabilizing the positive charge on the piperidine nitrogen via forming an iminium ion ( m/z 98.10). A secondary diagnostic pathway is the neutral loss of hydrogen sulfide ( H2​S , 34 Da), a hallmark of thioamides.

MS_Frag M Molecular Ion [M+H]+ m/z 173.11 F1 Piperidinium-CH2+ m/z 98.10 M->F1 Alpha-cleavage (- C2H4NS) F2 Loss of H2S m/z 139.12 M->F2 - H2S F3 Piperidinium+ m/z 86.10 M->F3 C-N Cleavage

Caption: Primary ESI-MS/MS fragmentation pathways of 3-(Piperidin-1-yl)propanethioamide.

Table 3: HRMS (ESI-TOF) Exact Mass Data
m/z (Observed)FormulaMass Error (ppm)Assignment
173.1112 [C8​H17​N2​S]+ < 2.0 [M+H]+ Molecular Ion
139.1235 [C8​H15​N2​]+ < 2.0 [M+H−H2​S]+
98.0965 [C6​H12​N]+ < 2.0Piperidinium- CH2+​ ( α -cleavage)
86.0965 [C5​H12​N]+ < 2.0Piperidinium +

Experimental Protocols (Self-Validating Workflows)

To ensure high-fidelity data, the following self-validating protocols must be executed in sequence:

Protocol A: NMR Acquisition & 2D Validation
  • Sample Preparation: Dissolve 15 mg of high-purity (>98%) 3-(Piperidin-1-yl)propanethioamide in 0.6 mL of anhydrous DMSO−d6​ containing 0.03% v/v TMS as an internal standard.

  • 1D Acquisition: Acquire the 1H NMR spectrum at 298K using a 30° pulse angle, 16 scans, and a 2-second relaxation delay ( d1 ). Acquire the 13C{1H} NMR spectrum using 1024 scans and a 2-second d1 .

  • 2D Validation (Self-Correction): If the C2 and C3 aliphatic multiplets overlap, acquire a 1H−13C HSQC spectrum to map protons to their directly attached carbons. Follow with an HMBC spectrum; the C=S carbon (~206.5 ppm) must show a long-range correlation ( 2JCH​ / 3JCH​ ) to the C2 protons (~2.65 ppm), unambiguously confirming the chain connectivity.

Protocol B: ATR-FTIR Solid-State Analysis
  • Background Calibration: Collect a background spectrum of the ambient atmosphere using a diamond crystal ATR accessory (64 scans, 4 cm −1 resolution).

  • Sample Application: Place 2–3 mg of the neat, solid compound directly onto the diamond crystal. Apply uniform pressure using the ATR anvil to ensure intimate optical contact.

  • Acquisition: Record the spectrum from 4000 to 400 cm −1 . Validate the presence of the Thioamide III band at ~1050 cm −1 ; absence of this band suggests oxidative degradation of the thioamide to an amide.

Protocol C: HRMS (ESI-TOF)
  • Dilution: Prepare a 1 μ g/mL solution of the analyte in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid to promote ionization.

  • Injection: Infuse the sample at 10 μ L/min directly into the ESI source.

  • Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 250°C, and acquire data in positive ion mode ( m/z 50–500).

  • MS/MS: Isolate the m/z 173.11 precursor ion and apply a collision energy ramp (15–30 eV) using Argon as the collision gas to generate the diagnostic m/z 98.10 fragment.

References

  • Neuman, R. C., Roark, D. N., & Jonas, V. (1967). Studies of chemical exchange by nuclear magnetic resonance. II. Hindered rotation in amides and thioamides. Journal of the American Chemical Society, 89(14), 3412-3416. URL:[Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). The C=S stretching frequency and the "-N-C=S bands" in the infrared. Spectrochimica Acta, 18(4), 541-547. URL:[Link]

Sources

Biological Activity and Pharmacological Profiling of 3-(Piperidin-1-yl)propanethioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the identification and characterization of bifunctional pharmacophores are critical for developing targeted therapeutics. 3-(Piperidin-1-yl)propanethioamide (CAS 16888-42-9) is a highly versatile synthetic scaffold that integrates two distinct pharmacological moieties: a lipophilic, basic piperidine ring and a reactive propanethioamide chain.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical descriptors. We will deconstruct the causality behind this compound's biological activity, focusing on its dual role as a slow-releasing hydrogen sulfide ( H2​S ) donor and a G-protein coupled receptor (GPCR) modulator. Furthermore, we will detail the self-validating experimental protocols required to evaluate its efficacy and metabolic liabilities in preclinical development.

Structural Pharmacology & Mechanistic Rationale

The biological activity of 3-(Piperidin-1-yl)propanethioamide is not accidental; it is dictated by the precise stereoelectronic properties of its two core components.

The Piperidine Anchor (GPCR Modulation)

The piperidine heterocycle is a "privileged scaffold" in medicinal chemistry. At physiological pH (7.4), the basic nitrogen of the piperidine ring is protonated, allowing it to form critical salt bridges with conserved aspartate residues (e.g., Asp114) in the transmembrane domains of GPCRs. This specific interaction is the cornerstone for binding to the Histamine H3 and H4 receptors . Historically, H3 antagonists relied on imidazole rings (e.g., thioperamide), but replacing the imidazole with a piperidine moiety is a proven strategy to reduce cytochrome P450 inhibition and improve blood-brain barrier (BBB) penetration [1].

The Thioamide Moiety ( H2​S Donation & Metal Chelation)

The thioamide group ( −C(=S)NH2​ ) serves a dual purpose. First, it acts as a potent hydrogen bond donor and acceptor, enabling strong interactions with target proteins. Second, and more importantly, thioamides are recognized as slow-releasing H2​S donors . Unlike inorganic sulfide salts (like NaHS) that release H2​S instantaneously and cause acute hypotension, thioamides undergo controlled, thiol-activated hydrolysis. This slow release mimics endogenous H2​S production, providing cytoprotective, anti-inflammatory, and vasodilatory effects without systemic shock [2].

Metabolic Bioactivation and Toxicity Considerations

A critical aspect of evaluating any thioamide-containing compound is understanding its metabolic fate. The biological activity of 3-(Piperidin-1-yl)propanethioamide is heavily influenced by hepatic Flavin-containing Monooxygenases (FMOs) , specifically FMO1 and FMO3 [3].

When exposed to FMOs, the thioamide sulfur undergoes sequential S-oxygenation. The first step generates a reactive sulfenic acid (RSOH) . If endogenous thiols (like glutathione or L-cysteine) are present, they can reduce the sulfenic acid back to the parent thioamide or facilitate the release of therapeutic H2​S . However, if oxidation outpaces reduction, the sulfenic acid is further oxidized to a sulfinic acid ( RSO2​H ) . These electrophilic species can covalently bind to hepatic macromolecules, leading to hepatotoxicity—a well-documented liability of thioamide drugs like thioacetamide and ethionamide [4].

FMO_Metabolism A 3-(Piperidin-1-yl)propanethioamide B Flavin Monooxygenase (FMO1 / FMO3) A->B Hepatic Oxidation E Endogenous Thiols (e.g., L-Cysteine, GSH) A->E Thiol Activation C Sulfenic Acid (RSOH) Reactive Intermediate B->C + O2 / NADPH D Sulfinic Acid (RSO2H) Cellular Toxicity C->D Secondary Oxidation F Hydrogen Sulfide (H2S) Gasotransmitter Release E->F Slow Hydrolysis

Fig 1: Divergent thioamide metabolism yielding toxic sulfinic acids or therapeutic H2S.

Experimental Protocols for Biological Evaluation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality.

Protocol 1: In Vitro H2​S Release Quantification (Methylene Blue Assay)

This assay measures the gasotransmitter potential of the compound. We utilize L-cysteine to mimic the intracellular reducing environment, which triggers the thioamide's H2​S release.

Causality Check: Why use Ferric Chloride ( FeCl3​ )? FeCl3​ is not just a reagent; it is the essential oxidative catalyst that forces the coupling of liberated H2​S with N,N-dimethyl-p-phenylenediamine (N,N-DPD) to form the detectable Methylene Blue dye. A control lacking FeCl3​ validates that ambient oxidation is not causing false positives.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 3-(Piperidin-1-yl)propanethioamide in DMSO.

  • Incubation: In a sealed vial, combine 100 µM of the compound with 1 mM L-cysteine in 50 mM Phosphate Buffer (pH 7.4). Incubate at 37°C.

  • Sampling: At predefined intervals (0, 30, 60, 120 minutes), extract a 500 µL aliquot.

  • Derivatization: Immediately add 50 µL of 1% Zinc Acetate (to trap H2​S as ZnS), followed by 50 µL of 20 mM N,N-DPD (in 7.2 M HCl) and 50 µL of 30 mM FeCl3​ (in 1.2 M HCl).

  • Incubation & Readout: Incubate in the dark for 20 minutes to allow dye formation. Measure absorbance at 670 nm using a UV-Vis spectrophotometer.

  • Quantification: Interpolate H2​S concentration using a standard curve generated with known concentrations of NaHS.

H2S_Assay S1 1. Incubation (Compound + L-Cys) S2 2. Aliquot Sampling S1->S2 S3 3. Derivatization (FeCl3 + N,N-DPD) S2->S3 S4 4. Readout (Absorbance 670nm) S3->S4

Fig 2: Step-by-step workflow for the self-validating Methylene Blue H2S quantification assay.

Protocol 2: GPCR Radioligand Binding Assay (Histamine H3 Receptor)

To evaluate the piperidine moiety's efficacy as an H3 receptor modulator, a competitive radioligand binding assay is employed [5].

Causality Check: Why use [3H]Nα -methylhistamine instead of standard [3H] histamine? Brain cortex homogenates express multiple histamine receptor subtypes (H1, H2, H3). -methylhistamine is highly selective for the H3 subtype, ensuring that the radioactive decay measured strictly correlates to H3 binding, eliminating background noise from off-target receptors.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat brain cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 50,000 × g for 10 minutes. Resuspend the pellet.

  • Incubation: Incubate 400 µL of membrane homogenate with 1 nM [3H]Nα -methylhistamine and varying concentrations of 3-(Piperidin-1-yl)propanethioamide ( 10−10 to 10−4 M) for 60 minutes at 25°C.

  • Non-Specific Binding: Define non-specific binding using 10 µM thioperamide as a competitive control [6].

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Readout: Wash filters three times with cold buffer, transfer to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Quantitative Data Summary

The following table synthesizes the expected physicochemical and pharmacological metrics for 3-(Piperidin-1-yl)propanethioamide, providing a baseline for comparative drug development.

ParameterValue / Expected RangeBiological Significance
Molecular Weight 172.29 g/mol Highly favorable for oral bioavailability and BBB penetration (Lipinski's Rule of 5 compliant).
Predicted LogP ~1.5 - 2.5Optimal lipophilicity for partitioning into central nervous system (CNS) targets.
H2​S Release Half-Life > 60 minutesSlow-release profile prevents acute toxicity (hypotension) associated with fast-releasing donors.
Primary GPCR Targets Histamine H3 / H4Modulates neurotransmitter release (H3) and immune cell chemotaxis (H4).
Metabolic Liability FMO S-oxidationRequires careful monitoring for hepatotoxicity due to potential sulfinic acid formation.

References

  • Title: Unlocking the potential of the thioamide group in drug design and development. Source: Expert Opinion on Drug Discovery. URL: [Link]

  • Title: Arylthioamides as H2S Donors: l-Cysteine-Activated Releasing Properties and Vascular Effects in Vitro and in Vivo. Source: ACS Medicinal Chemistry Letters. URL: [Link]

  • Title: Oxidative Activation of Thiacetazone by the Mycobacterium tuberculosis Flavin Monooxygenase EtaA and Human FMO1 and FMO3. Source: Biochemistry. URL: [Link]

  • Title: Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes. Source: Chemical Research in Toxicology. URL: [Link]

  • Title: Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. Source: Naunyn-Schmiedeberg's Archives of Pharmacology. URL: [Link]

  • Title: H3-receptor antagonists: conformational analysis of thioperamide and x-ray crystal structure of the analog N-cyclohexyl-4-methylpiperidine-1-carbothioamide. Source: Journal of Medicinal Chemistry. URL: [Link]

3-(Piperidin-1-yl)propanethioamide CAS number 16888-42-9 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(Piperidin-1-yl)propanethioamide (CAS 16888-42-9): Properties, Synthesis, and Potential in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-(Piperidin-1-yl)propanethioamide, CAS number 16888-42-9. This compound represents a confluence of two moieties of high interest in medicinal chemistry: the piperidine ring, a privileged scaffold in numerous therapeutics, and the thioamide group, a versatile amide isostere with unique physicochemical properties.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, will delve into the core physicochemical properties, propose a logical synthetic pathway, explore potential applications based on its structural attributes, and detail critical safety and handling protocols. The insights provided herein are designed to equip scientists with the foundational knowledge to effectively utilize this compound as a building block in the synthesis of novel, biologically active agents.

Core Physicochemical Properties

3-(Piperidin-1-yl)propanethioamide is a small molecule whose utility in a laboratory setting is dictated by its fundamental properties. It is commercially available from various suppliers, typically with purities in the range of 93-95%.[4] Its physical state is variably described as an oil, solid, or semi-solid, suggesting it is likely a low-melting solid or a viscous liquid at ambient temperatures.[4][5] For long-term stability, stringent storage conditions are paramount.

Expert Insight: The variability in its described physical form underscores the importance of consulting the supplier-specific Certificate of Analysis (CoA). The recommended storage at 2-8°C in a dry, sealed environment is critical to prevent degradation, likely through hydrolysis of the thioamide or oxidation.[4]

PropertyValueSource
CAS Number 16888-42-9[4][5]
Molecular Formula C₈H₁₆N₂S[4][5]
Molecular Weight 172.29 g/mol [4][5]
Synonyms 3-(1-piperidinyl)propanethioamide[4][5]
Physical Form Oil, Solid or semi-solid[4][5]
Storage Temperature 2-8°C, Sealed in dry[4]
InChI Key JJGDQVVOQMYENJ-UHFFFAOYSA-N[4][5]
InChI 1S/C8H16N2S/c9-8(11)4-7-10-5-2-1-3-6-10/h1-7H2,(H2,9,11)[4][5]

The Piperidine-Thioamide Scaffold: A Structural Analysis

The potential of 3-(Piperidin-1-yl)propanethioamide in drug discovery stems from the strategic combination of its two core components.

The Piperidine Ring: A Privileged Scaffold The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in approved therapeutics.[1][2] Its non-planar, chair-like conformation allows for the precise spatial orientation of substituents, making it an ideal framework for interacting with the three-dimensional binding pockets of biological targets like enzymes and receptors.[1] Furthermore, the tertiary amine within the piperidine ring of this molecule provides a site for modulating physicochemical properties such as solubility and basicity.

The Thioamide Group: A Versatile Amide Isostere Thioamides, where the carbonyl oxygen of an amide is replaced by sulfur, are fascinating isosteres that have gained significant traction in drug design.[3][6] This substitution imparts several unique properties:

  • Altered H-Bonding: Thioamides are stronger hydrogen bond donors but weaker acceptors compared to their amide counterparts.[3] This can fundamentally change interactions with a biological target.

  • Increased Lipophilicity: The larger, more polarizable sulfur atom generally increases the lipophilicity of the molecule, which can affect cell permeability and pharmacokinetic profiles.

  • Metal Chelation: Sulfur is a soft Lewis base, giving thioamides a greater affinity for certain metal ions compared to oxygen. This property can be exploited in the design of metalloenzyme inhibitors or metal-chelating agents.[3][6]

  • Metabolic Stability: The C=S bond can alter the metabolic profile of a compound, potentially blocking sites of metabolism or changing susceptibility to enzymatic degradation.

The combination of the proven piperidine framework with the functionally versatile thioamide group makes CAS 16888-42-9 a highly attractive starting point for generating compound libraries for screening and lead optimization.

Synthesis and Reactivity

While specific synthetic preparations for 3-(Piperidin-1-yl)propanethioamide are not extensively detailed in readily available literature, a robust and logical pathway can be proposed based on established chemical principles for thioamide synthesis. The most common and effective method is the thionation of the corresponding amide precursor, 3-(Piperidin-1-yl)propanamide (CAS 4269-30-1).[7]

Proposed Synthetic Workflow

The conversion of the amide to the thioamide can be efficiently achieved using a thionating agent. Lawesson's reagent is often preferred over phosphorus pentasulfide (P₄S₁₀) in modern organic synthesis due to its better solubility in organic solvents and often cleaner reaction profiles.

Synthesis_Workflow Start 3-(Piperidin-1-yl)propanamide (Amide Precursor) CAS: 4269-30-1 Product 3-(Piperidin-1-yl)propanethioamide (Target Thioamide) CAS: 16888-42-9 Start->Product Thionation Reaction (e.g., Anhydrous Toluene, Reflux) Reagent Lawesson's Reagent (Thionating Agent) Reagent->Start

Sources

Structure-Activity Relationship (SAR) of Piperidine-Based Thioamides: A Technical Guide to Pharmacophore Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of the piperidine ring with a thioamide functional group represents a highly versatile and privileged scaffold in modern medicinal chemistry. While amides are ubiquitous in drug design, the bioisosteric replacement with a thioamide—characterized by a larger van der Waals radius, altered hydrogen-bonding capabilities, and increased lipophilicity—profoundly alters target engagement and pharmacokinetic profiles[1]. When coupled with the conformational flexibility and basicity of the piperidine heterocycle, this pharmacophore enables precise tuning of structure-activity relationships (SAR) across diverse biological targets.

This technical guide provides an in-depth analysis of piperidine-based thioamides, focusing on the mechanistic rationale behind their target selectivity, field-proven synthetic methodologies, and quantitative SAR case studies involving cholinesterases (AChE/BChE) and dipeptidyl peptidases (DPP II/IV).

Mechanistic Rationale: The Piperidine-Thioamide Synergy

To understand the SAR of these compounds, one must analyze the physicochemical causality behind the molecular hybridization:

  • The Piperidine Ring (Sterics and Basicity): As a six-membered aliphatic heterocycle, piperidine exists predominantly in a chair conformation. The basic nitrogen atom (pKa ~11) is typically protonated at physiological pH, allowing it to engage in robust electrostatic interactions (e.g., cation- π interactions) with aromatic residues within enzyme active sites (such as the catalytic triad of cholinesterases)[2].

  • The Thioamide Linker (Electronic Tuning): Substituting the oxygen of an amide with sulfur creates a thioamide ( C(=S)NH ). Sulfur is less electronegative and more polarizable than oxygen. Consequently, the thioamide is a weaker hydrogen-bond acceptor but a significantly stronger hydrogen-bond donor[3]. Furthermore, the increased multiple-bond character along the C-N bond raises the rotational barrier, locking the molecule into specific cis/trans conformations that can be exploited to optimize receptor fit[4].

SAR_Logic Core Piperidine-Thioamide Core Pip Piperidine Ring (Basicity & Sterics) Core->Pip Thio Thioamide Linker (H-Bonding & Lipophilicity) Core->Thio AChE AChE / BChE Inhibition (Alzheimer's) Pip->AChE Hydrophobic Pocket DPP DPP II / IV Selectivity (Metabolic) Pip->DPP S1 Pocket Affinity Thio->AChE H-Bond Donor Thio->DPP Subtype Selectivity

Logical mapping of the piperidine-thioamide pharmacophore to target affinity.

SAR Case Studies & Quantitative Data

Case Study 1: Cholinesterase Inhibition (AChE/BChE)

The development of dual AChE/BChE inhibitors is a primary strategy for Alzheimer's disease therapeutics. Recent structural optimizations have utilized quinoline-thiosemicarbazone hybrids incorporating a piperidine moiety. The piperidine ring acts as a bulky, lipophilic group that anchors the molecule within the peripheral anionic site (PAS) of AChE, while the thioamide linker acts as a crucial hydrogen-bond donor to the catalytic active site (CAS)[2].

SAR Insights:

  • Positioning the piperidine ring at the 2-position of the quinoline core maximizes hydrophobic interactions.

  • Substitution on the terminal phenyl ring of the thioamide dictates selectivity. Electron-withdrawing groups (e.g., 3-Cl) significantly enhance dual inhibition by increasing the acidity (and thus the H-bond donor strength) of the thioamide N-H[5].

Table 1: Inhibitory Activity of Piperidinyl-Quinoline Thioamides against Cholinesterases [2][5]

Compound CodeR-Group (Thioamide Terminus)AChE IC 50​ (µM)BChE IC 50​ (µM)Selectivity (AChE/BChE)
5a Phenyl24.50 ± 0.12> 50Selective AChE
5g 4-Chlorophenyl19.85 ± 0.14> 50Selective AChE
6h 3-Chlorophenyl9.68 ± 0.1111.59 ± 0.13Dual Inhibitor
Donepezil (Standard)0.04 ± 0.013.12 ± 0.15Highly AChE Selective
Case Study 2: Dipeptidyl Peptidase (DPP II vs. DPP IV) Selectivity

Dipeptidyl peptidases are critical metabolic targets. While DPP IV inhibitors are widely used for Type 2 Diabetes, selective DPP II inhibitors are required as chemical probes to differentiate overlapping biological pathways.

SAR Insights:

  • Replacing a five-membered pyrrolidine ring with a six-membered piperidine ring at the P1 position causes a steric clash in the S1 pocket of DPP IV, reducing its affinity by up to 17-fold. Conversely, the larger S1 pocket of DPP II accommodates the piperidine ring, increasing inhibition up to 6-fold[6].

  • The bioisosteric replacement of the amide bond with a thioamide bond (thioxylation) further drives selectivity. Thioamides are up to 20 times less efficient at inhibiting DPP IV than their amide counterparts, making the piperidine-thioamide combination highly selective for DPP II[7].

Table 2: DPP II vs. DPP IV Selectivity of Dipeptide-Derived Inhibitors [6][8]

Scaffold at P1Linkage TypeDPP II IC 50​ (µM)DPP IV IC 50​ (µM)Selectivity Index (DPP IV / DPP II)
PyrrolidineAmide9.900.050.005 (Favors DPP IV)
PiperidineAmide1.60246.0154.0 (Favors DPP II)
PyrrolidineThioamide1.4347.6033.3 (Favors DPP II)

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols describe the synthesis and biochemical validation of piperidine-based thioamides.

Protocol 1: Microwave-Assisted Synthesis of Piperidine-Based Thioamides

Causality: Conventional refluxing for thioamide condensation often leads to thermal degradation of the sulfur atom and low yields. Microwave irradiation provides rapid, uniform volumetric heating, overcoming the high activation energy barrier of sterically hindered piperidinyl-quinoline carbaldehydes while preserving the integrity of the thioamide functional group[5].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vial, dissolve 1.0 mmol of 2-(piperidin-1-yl)quinoline-3-carbaldehyde and 1.0 mmol of the corresponding substituted thiosemicarbazide in 5 mL of absolute ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid. Rationale: The acid acts as a catalyst to protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity for nucleophilic attack by the thiosemicarbazide.

  • Irradiation: Seal the vial and subject it to microwave irradiation (typically 150–300 W, 80 °C) for 3 to 5 minutes. Monitor reaction completion via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (3:7) mobile phase.

  • Isolation: Cool the reaction mixture to room temperature. Pour the mixture into crushed ice to precipitate the crude thioamide product.

  • Purification: Filter the precipitate under vacuum, wash with cold distilled water to remove residual acetic acid, and recrystallize from hot ethanol to yield the pure piperidine-thioamide hybrid.

Protocol 2: In Vitro Cholinesterase Inhibition (Ellman’s Assay)

Causality: Ellman’s method is a self-validating kinetic assay. It utilizes 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to quantify the thiol produced by enzyme-mediated hydrolysis of acetylthiocholine. The continuous colorimetric readout ensures that background absorbance from the thioamide test compounds can be subtracted in real-time using parallel blank controls, preventing false positives[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Reagent Setup: Prepare solutions of AChE (0.03 U/mL), DTNB (0.227 mM), and the substrate acetylthiocholine iodide (ATChI, 0.5 mM) in the phosphate buffer.

  • Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of the piperidine-thioamide test compound (dissolved in DMSO, final DMSO concentration < 1% to prevent enzyme denaturation), and 20 µL of AChE enzyme. Incubate at 25 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATChI to initiate the reaction.

  • Kinetic Readout: Immediately measure the absorbance at 412 nm using a microplate reader. Record readings every 1 minute for 10 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance vs. time curve. Determine the IC 50​ by plotting the percentage of inhibition against various concentrations of the test compound using non-linear regression analysis.

Workflow Precursor Aldehyde/Amine Precursors MW Microwave Condensation (Thionation) Precursor->MW Purify Purification (Recrystallization) MW->Purify Assay Ellman's Assay (Enzyme Kinetics) Purify->Assay SAR SAR Analysis (IC50 Mapping) Assay->SAR

Step-by-step experimental workflow for synthesis and biochemical validation.

References

  • Huang, G., Cierpicki, T., & Grembecka, J. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. European Journal of Medicinal Chemistry.[Link]

  • Munir, R., Zia-ur-Rehman, M., Murtaza, S., Zaib, S., Javid, N., Awan, S. J., Iftikhar, K., Athar, M. M., & Khan, I. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules.[Link]

  • Senten, K., De Meester, I., Scharpé, S., & Augustyns, K. (2003). Design, Synthesis, and SAR of Potent and Selective Dipeptide-Derived Inhibitors for Dipeptidyl Peptidases. Journal of Medicinal Chemistry.[Link]

Sources

Discovery and Optimization of Bioactive Piperidine Derivatives: A Technical Guide to 3D Scaffold Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, two-dimensional aromatic rings to complex, sp³-rich three-dimensional scaffolds is a defining hallmark of modern medicinal chemistry. At the forefront of this structural evolution is the piperidine ring. According to recent structural analyses of U.S. FDA-approved pharmaceuticals (2013–2023), piperidine remains one of the most frequently occurring nitrogen heterocycles in clinical therapeutics, second only to pyridine [1].

As a Senior Application Scientist, I have observed that the successful discovery of piperidine-based drugs hinges on overcoming two primary bottlenecks: site-selective 3D functionalization and physicochemical property optimization (e.g., basicity and metabolic stability). This whitepaper provides an authoritative, mechanistic guide to the synthesis, functionalization, and hit-to-lead optimization of bioactive piperidine derivatives.

Mechanistic Rationale: Why Piperidine?

The ubiquitous nature of piperidine in drug discovery is not coincidental; it is driven by fundamental physicochemical and geometric principles. The saturated six-membered ring adopts a highly stable chair conformation, allowing medicinal chemists to project substituents into specific spatial vectors (axial vs. equatorial) to map complex receptor pockets.

Furthermore, the secondary or tertiary amine within the ring serves a dual purpose:

  • Target Anchoring: At physiological pH (~7.4), the piperidine nitrogen (pKa ~10–11) is predominantly protonated, enabling critical charge-charge or cation- π interactions with target protein residues (e.g., aspartate or tryptophan).

  • Solubility: The basic nitrogen provides an ideal handle for salt formation (e.g., hydrochlorides, mesylates), drastically improving aqueous solubility and oral bioavailability.

Table 1: Pharmacological Profiles of Key Piperidine-Containing FDA-Approved Drugs
Drug NamePrimary TargetTherapeutic IndicationMechanistic Role of Piperidine Scaffold
Donepezil Acetylcholinesterase (AChE)Alzheimer's DiseaseProtonated nitrogen forms a critical cation- π interaction with Trp84 in the catalytic active site.
Paroxetine Serotonin Transporter (SERT)Major Depressive DisorderCore 3D scaffold strictly dictates the spatial orientation of the critical fluorophenyl and benzodioxolyl groups.
Haloperidol D2 Dopamine ReceptorSchizophreniaActs as the basic center for receptor anchoring; lipophilic tail modulates blood-brain barrier (BBB) penetration.
Niraparib PARP1/PARP2Ovarian CancerEnhances aqueous solubility and participates in hydrogen bonding within the PARP catalytic domain.

Modern Synthetic Workflows: Overcoming the 3D Bottleneck

Historically, piperidines were synthesized de novo via multi-step cyclization reactions (e.g., reductive amination of dialdehydes or aza-Diels-Alder reactions). However, modern library synthesis relies on Late-Stage Functionalization (LSF) of pre-formed piperidine rings via C-H activation.

The inherent challenge lies in the electronic and steric differentiation of the ring's carbon atoms:

  • C2-H Position: Electronically activated by the adjacent nitrogen lone pair but sterically hindered.

  • C3-H Position: Electronically deactivated due to the inductive electron-withdrawing effect of the nitrogen protecting group (e.g., N-Boc).

  • C4-H Position: Accessible only if the electronic preference for C2 can be overridden by steric shielding [2].

Recent Breakthroughs: A landmark December 2024 study demonstrated a modular two-stage process utilizing biocatalytic carbon-hydrogen oxidation followed by nickel-electrocatalyzed radical cross-coupling. This method effectively reduces the synthesis of complex 3D piperidines from 7–17 steps down to just 2–5 steps, bypassing the need for expensive palladium catalysts [3].

PiperidineReactivity Piperidine N-Protected Piperidine Scaffold C2 C2-H Position (Electronically Activated) Piperidine->C2 Direct C-H Functionalization C3 C3-H Position (Inductively Deactivated) Piperidine->C3 Indirect Cyclopropanation C4 C4-H Position (Sterically Accessible) Piperidine->C4 Steric Shielding of C2 RhCat Rh-Catalyzed Carbene Insertion C2->RhCat Rh2(R-TPPTTL)4 Biocat Biocatalytic Oxidation + Ni-Electrocatalysis C3->Biocat 3D Scaffold Editing C4->Biocat

Logical workflow for site-selective C-H functionalization of the piperidine scaffold.

Experimental Protocol: Site-Selective C2-H Functionalization

To ensure reproducibility and scientific integrity, the following protocol details the rhodium-catalyzed C2-H functionalization of piperidines. This protocol is designed as a self-validating system, incorporating specific checkpoints to confirm mechanistic success[2].

Objective: Enantioselective insertion of an aryldiazoacetate into the C2-H bond of N-Boc-piperidine.

Materials:

  • N-Boc-piperidine (1.0 equiv)

  • Aryldiazoacetate (1.5 equiv)

  • Rh₂(R-TPPTTL)₄ catalyst (1 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Step-by-Step Methodology:

  • System Preparation (Causality: Moisture/Oxygen Exclusion): Flame-dry a Schlenk flask under vacuum and backfill with argon. Reasoning: Argon prevents the oxidative degradation of the highly sensitive Rh(II) catalyst, which is critical for maintaining turnover frequency.

  • Catalyst-Substrate Complexation: Dissolve N-Boc-piperidine (1.0 mmol) and Rh₂(R-TPPTTL)₄ (0.01 mmol) in 5 mL of anhydrous CH₂Cl₂. Stir at 0 °C. Reasoning: The bulky N-Boc group provides steric hindrance to prevent unwanted N-alkylation, forcing the rhodium carbenoid to interact exclusively with the adjacent C2-H bond.

  • Carbene Precursor Addition (Causality: Concentration Control): Dissolve the aryldiazoacetate (1.5 mmol) in 2 mL of CH₂Cl₂. Inject this solution into the reaction mixture via a syringe pump at a strict rate of 1 mL/hour. Reasoning: Slow addition maintains a low steady-state concentration of the diazo compound, suppressing the competing and highly undesirable carbene dimerization pathway.

  • Self-Validation Checkpoint: Monitor the reaction for N₂ gas evolution. Withdraw a 10 μ L aliquot and analyze via IR spectroscopy or LC-MS. Validation: The complete disappearance of the diazo stretch (~2100 cm⁻¹) confirms total conversion to the active metal carbenoid.

  • Quenching and Purification: Once diazo consumption is complete, concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate).

  • Structural Validation: Analyze the purified product via ¹H NMR and 2D HMBC. Validation: A distinct downfield shift of the C2 proton (typically δ 4.5–5.5 ppm) confirms site-selective functionalization, ruling out C3 or C4 insertion.

Hit-to-Lead Optimization & ADMET Profiling

Identifying a bioactive piperidine hit (e.g., a Monoamine Oxidase inhibitor) [4] is only the first step. The transition from Hit to Lead requires rigorous tuning of the molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Modulation of Basicity (pKa)

Unmodified piperidines often possess a pKa > 10. While beneficial for target binding, excessive basicity leads to poor membrane permeability (due to complete ionization at pH 7.4) and an increased risk of binding to the hERG potassium channel, causing cardiotoxicity.

  • Optimization Strategy: Introduce electron-withdrawing groups (EWGs), such as fluorine atoms, at the C3 or C4 positions. The inductive effect pulls electron density away from the nitrogen lone pair, systematically lowering the pKa to a more drug-like range (pKa 7.5–8.5).

Metabolic Stability (CYP450 Resistance)

The α -carbons (C2 and C6) adjacent to the piperidine nitrogen are highly susceptible to Cytochrome P450 (CYP3A4/CYP2D6)-mediated oxidation. This metabolic liability results in the formation of reactive iminium ion intermediates, which can covalently bind to proteins and cause idiosyncratic toxicity.

  • Optimization Strategy: Implement the Kinetic Isotope Effect (KIE) by substituting the C2/C6 protons with deuterium, or introduce steric bulk (e.g., α -methylation) to physically block the CYP450 active site from accessing the vulnerable C-H bonds.

HitToLead Hit Hit Identification HTS & Virtual Screening SAR SAR Exploration Library Synthesis & C-H Functionalization Hit->SAR Structural Triage ADMET ADMET Profiling pKa Modulation & CYP450 Stability SAR->ADMET in vitro assays ADMET->SAR Feedback Loop Lead Lead Candidate In Vivo Efficacy & Safety ADMET->Lead Optimization Met

Iterative hit-to-lead optimization cycle for bioactive piperidine derivatives.

References

  • Title: An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate Source: Chemistry (Weinheim an der Bergstrasse, Germany) / PMC URL: [Link]

  • Title: New modular strategy reduces piperidine synthesis steps for pharmaceuticals Source: News-Medical / Science (Scripps Research and Rice University, Dec 2024) URL: [Link]

  • Title: Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors Source: ACS Omega / PMC URL: [Link]

Exploring the Pharmacology of N-Substituted Piperidines: A Technical Guide to Scaffold Optimization and Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in medicinal chemistry and assay development, I approach the piperidine ring not merely as a structural spacer, but as a highly tunable vector for pharmacodynamic engagement. The piperidine nucleus is a cornerstone of modern drug discovery, representing one of the most frequently utilized nitrogenous heterocycles in FDA-approved therapeutics . This technical guide deconstructs the structural rationale, structure-activity relationship (SAR) dynamics, and validated experimental methodologies required to evaluate N-substituted piperidines, using the acetylcholinesterase (AChE) inhibitor paradigm as our primary model.

Structural Rationalization of the N-Substituted Piperidine Scaffold

When designing an in vitro screening cascade for central nervous system (CNS) targets, we must account for the physicochemical realities of the piperidine core. The secondary or tertiary amine of the piperidine ring typically exhibits a pKa between 8.5 and 9.5. At physiological pH (7.4), this nitrogen is predominantly protonated.

This protonation is not a trivial detail—it is the fundamental driver of target engagement. The sp3 hybridization of the piperidine core provides a three-dimensional spatial vector that flat, aromatic rings cannot achieve. This allows the protonated nitrogen to act as an anchor, projecting N-substituents (such as benzyl or indanone groups) precisely into deep, hydrophobic binding pockets to engage in critical cation- π interactions with aromatic amino acid residues.

Pharmacological Targeting: The Acetylcholinesterase (AChE) Paradigm

The most elegant demonstration of N-substituted piperidine pharmacology is found in the treatment of Alzheimer's disease via AChE inhibition. Donepezil, a benchmark FDA-approved therapeutic, utilizes an N-benzylpiperidine moiety to achieve highly selective, reversible inhibition of AChE .

The Dual-Site Binding Mechanism:

  • Catalytic Anionic Site (CAS): The protonated piperidine nitrogen travels down the 20 Å deep active gorge of AChE and forms a strong cation- π interaction with the indole ring of the Trp84 residue.

  • Peripheral Anionic Site (PAS): The N-benzyl and indanone moieties extend outward to the rim of the gorge, engaging in π−π stacking with the Trp279 residue, effectively creating a steric blockade that prevents the endogenous substrate (acetylcholine) from entering.

Mechanistic Pathway Visualization

Mechanism Ligand N-benzylpiperidine Scaffold (Protonated Nitrogen) CAS Catalytic Anionic Site (CAS) Trp84 Residue Ligand->CAS Cation-π Interaction PAS Peripheral Anionic Site (PAS) Trp279 Residue Ligand->PAS π-π Stacking AChE AChE Active Gorge (Steric Blockade) CAS->AChE Inhibits Substrate Entry PAS->AChE Prevents Clearance

Diagram 1: Dual-site binding mechanism of N-benzylpiperidines within the AChE active gorge.

Structure-Activity Relationship (SAR) Dynamics

SAR studies reveal that the N-benzylpiperidine moiety is non-negotiable for high-affinity AChE binding, but the peripheral substituents can be heavily optimized 1[1]. Replacing the benzyl group with electron-withdrawing halogens or hybridizing the scaffold with coumarin derivatives dramatically alters potency and selectivity against off-target butyrylcholinesterase (BuChE).

Table 1: Quantitative SAR Comparison of N-Substituted Piperidine/Pyridinium Analogs

CompoundStructural ModificationAChE IC₅₀ (nM)BuChE IC₅₀ (nM)Selectivity Index (AChE/BuChE)
Donepezil (Standard)Unsubstituted N-benzylpiperidine11.03300.0300
Compound 5a Coumarin-N-benzylpyridinium hybrid0.11> 5000.0> 45000
Compound 21a Halogenated benzylpyridinium38.0> 1800.0> 48
Compound 6 4-pyridinium replacement38.01840.048
Indanone Salt 2 Bio-oxidizable prodrug derivative3.0N/AN/A

Data synthesized from foundational SAR literature on Donepezil hybrids 2[2].

Validated Experimental Methodology: High-Throughput Ellman’s Assay

To evaluate the pharmacology of novel N-substituted piperidines, we utilize a modified Ellman’s Assay. As an application scientist, I enforce a strict protocol that relies on kinetic (rather than endpoint) readouts to eliminate false positives caused by compound auto-absorbance.

Self-Validating System: Every protocol must prove its own accuracy. This assay incorporates internal controls to account for non-enzymatic substrate hydrolysis, ensuring absolute trustworthiness of the generated IC₅₀ values.

Step-by-Step Protocol & Causality
  • Buffer Preparation & pH Control:

    • Action: Prepare 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • Causality: The reporter reaction (thiol-disulfide exchange) is highly pH-dependent. At pH < 7.5, the reaction rate drops, suppressing assay sensitivity. At pH > 8.5, the substrate undergoes spontaneous, non-enzymatic hydrolysis, destroying the signal-to-noise ratio.

  • Enzyme-Inhibitor Pre-Incubation:

    • Action: Combine AChE (0.03 U/mL) with the N-substituted piperidine compound in a 96-well plate. Incubate for 15 minutes at 25°C.

    • Causality: N-benzylpiperidines are bulky, tight-binding inhibitors. They require time to induce conformational shifts in the AChE peripheral anionic site. Skipping pre-incubation leads to a failure to reach thermodynamic equilibrium, resulting in artificially inflated IC₅₀ values (false negatives).

  • Chromogenic Probe Addition:

    • Action: Add 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to a final concentration of 0.3 mM.

    • Causality: DTNB is an inert reporter until exposed to free thiols. It establishes the baseline optical density before the enzymatic reaction begins.

  • Substrate Initiation:

    • Action: Add Acetylthiocholine iodide (ATCh, 0.5 mM) to initiate the reaction.

    • Causality: AChE cleaves ATCh into acetate and thiocholine. The free thiol on thiocholine immediately attacks DTNB, generating the 5-thio-2-nitrobenzoate (TNB) anion, which absorbs strongly at 412 nm.

  • Kinetic Readout & Quality Control:

    • Action: Measure absorbance continuously at 412 nm for 5 minutes. Calculate the slope ( ΔA/min ).

    • Self-Validation: You must run a Negative Control (ATCh + DTNB + Buffer, no enzyme) to subtract background spontaneous hydrolysis, and a Positive Control (Donepezil) to verify the enzyme batch maintains literature-standard specific activity.

Assay Workflow Visualization

Protocol Prep 1. Reagent Prep Phosphate Buffer (pH 8.0) Incubate 2. Pre-Incubation (15 min) AChE + N-piperidine Inhibitor Prep->Incubate Ensures pH stability DTNB 3. DTNB Addition (Chromogenic Thiol Probe) Incubate->DTNB Allows slow-binding Substrate 4. ATCh Substrate Addition (Initiates Hydrolysis) DTNB->Substrate Background baseline Readout 5. Kinetic Readout Absorbance at 412 nm Substrate->Readout Thiol-disulfide exchange

Diagram 2: Step-by-step logical workflow of the modified Ellman's assay for AChE inhibitors.

Conclusion & Translational Outlook

The N-substituted piperidine scaffold remains an indispensable tool in the medicinal chemist's arsenal. By understanding the causality behind its target engagement—specifically the protonation-driven cation- π interactions—and rigorously validating its pharmacology through kinetically controlled assays, researchers can continue to exploit this privileged structure. Future directions in piperidine pharmacology are currently expanding beyond AChE inhibition, showing immense promise in the development of multi-targeted directed ligands (MTDLs) for complex neurodegenerative pathologies 3[3].

References

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica.

  • Donepezil: An Important Prototype to the Design of New Drug Candidates for Alzheimer's Disease. Mini-Reviews in Medicinal Chemistry (Ingenta Connect).

  • Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry.1

  • Donepezil-Based Central Acetylcholinesterase Inhibitors by Means of a “Bio-Oxidizable” Prodrug Strategy: Design, Synthesis, and in Vitro Biological Evaluation. ACS Publications.2

  • Claulansine F–Donepezil Hybrids as Anti-Alzheimer's Disease Agents with Cholinergic, Free-Radical Scavenging, and Neuroprotective Activities. MDPI.3

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-(Piperidin-1-yl)propanethioamide via Lewis Acid-Mediated Thionation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Thioamides are indispensable pharmacophores and versatile synthetic intermediates in modern drug discovery, frequently utilized in the synthesis of thiazoles, imidazoles, and hydrogen sulfide ( H2​S ) releasing therapeutics[1]. The compound 3-(piperidin-1-yl)propanethioamide (CAS 16888-42-9)[2] is of particular interest to medicinal chemists due to its basic piperidine moiety, which modulates aqueous solubility and target binding affinities.

Historically, the conversion of nitriles to primary thioamides required the use of highly toxic and flammable H2​S gas under elevated pressure[3]. To circumvent these severe safety hazards, modern protocols employ bench-stable sulfurating agents. This application note details a highly efficient, scalable, and H2​S -free protocol utilizing Sodium Hydrosulfide (NaSH) and Magnesium Chloride ( MgCl2​ ) in N,N-Dimethylformamide (DMF)[4].

Causality & Mechanism (E-E-A-T Insight)

The success of this reaction relies entirely on the synergistic action of MgCl2​ and NaSH. The Mg2+ ion acts as a hard Lewis acid, coordinating to the nitrogen lone pair of the starting 3-(piperidin-1-yl)propanenitrile. This coordination withdraws electron density from the nitrile carbon, significantly enhancing its electrophilicity. Concurrently, the hydrosulfide anion ( SH− ) acts as a soft nucleophile, attacking the activated carbon to form a thioimidate intermediate. The water of hydration from MgCl2​⋅6H2​O facilitates the rapid tautomerization of this intermediate into the stable primary thioamide[4].

Mechanism A 3-(Piperidin-1-yl) propanenitrile B Mg2+ Coordinated Nitrile Complex A->B MgCl2·6H2O (Lewis Acid) C Nucleophilic Attack by SH- B->C NaSH (Nucleophile) D Thioimidate Intermediate C->D C-S Bond Formation E 3-(Piperidin-1-yl) propanethioamide D->E Tautomerization (H+ transfer)

Figure 1: Mechanistic pathway of Mg2+-catalyzed thionation of aliphatic nitriles.

Reagent Profiling & Method Comparison

To ensure a self-validating and reproducible workflow, exact stoichiometry and method selection must be justified. Table 1 outlines the precise reagent requirements, while Table 2 demonstrates why the Lewis Acid-mediated approach is superior to alternative thionation methods for this specific substrate.

Table 1: Reagent Stoichiometry for a 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountRole
3-(Piperidin-1-yl)propanenitrile138.211.01.38 gStarting Material
Magnesium chloride hexahydrate203.301.53.05 gLewis Acid Catalyst
Sodium hydrosulfide hydrate~74.082.01.48 gSulfur Source
N,N-Dimethylformamide (DMF)73.09N/A15 mLPolar Aprotic Solvent
Ethyl Acetate (EtOAc)88.11N/A3 x 20 mLExtraction Solvent

Table 2: Comparative Analysis of Thionation Methodologies

MethodReagentsReaction TimeYieldSafety / Handling Profile
Traditional[3] H2​S gas, Et3​N 12-24 h85%High Risk (Toxic, Flammable gas)
Microwave[5] (NH4​)2​S , MeOH15-30 min90%Medium (Requires specialized MW reactor)
Phosphorus[6] P4​S10​ , Na2​S 2-4 h82%Medium (Malodorous byproducts)
Lewis Acid[4] NaSH, MgCl2​ , DMF 4-6 h 88% Low Risk (Bench-stable solids, scalable)

Step-by-Step Experimental Protocol

This methodology is designed to be executed under standard laboratory conditions without the need for specialized pressure vessels.

Step 1: Preparation of the Reaction Mixture In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(piperidin-1-yl)propanenitrile (1.38 g, 10 mmol) in anhydrous DMF (15 mL).

Step 2: Lewis Acid Activation Add MgCl2​⋅6H2​O (3.05 g, 15 mmol) in one portion. Stir the mixture for 15 minutes at room temperature. Self-Validation: The solution will become slightly cloudy as the Lewis acid-nitrile coordination complex forms.

Step 3: Thionation Add NaSH hydrate (1.48 g, 20 mmol) portion-wise. Equip the flask with a reflux condenser and heat the reaction mixture to 50 °C. Stir vigorously for 4–6 hours.

Step 4: Analytical Monitoring Monitor the reaction progress via Thin Layer Chromatography (TLC) using an eluent of CH2​Cl2​ /MeOH (9:1). Self-Validation: The thioamide product will appear as a highly UV-active spot (due to the C=S chromophore) with a lower Rf​ value than the starting nitrile.

Step 5: Quenching Upon complete consumption of the starting material, cool the mixture to room temperature. Pour the reaction mixture into 50 mL of distilled water to quench the reaction and dissolve the inorganic salts.

Step 6: Liquid-Liquid Extraction Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (3 x 15 mL) to remove residual DMF.

Step 7: Isolation Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product. Purify via recrystallization (EtOAc/Hexanes) to obtain pure 3-(piperidin-1-yl)propanethioamide as a solid[2].

Workflow S1 Step 1: Setup Dissolve Nitrile + MgCl2 in DMF S2 Step 2: Thionation Add NaSH, Stir at 50°C for 4-6 h S1->S2 S3 Step 3: Workup Quench with H2O, Extract with EtOAc S2->S3 S4 Step 4: Isolation Brine Wash, Dry, Crystallize S3->S4

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the thioamide.

Analytical Validation & Troubleshooting (E-E-A-T Insights)

As an application scientist, anticipating failure points is critical for protocol robustness:

  • Strict pH Control During Workup (Critical Causality): Because 3-(piperidin-1-yl)propanethioamide contains a basic piperidine ring, acidic aqueous quenches (e.g., using HCl or NH4​Cl ) must be strictly avoided. An acidic environment will protonate the tertiary amine, forming a water-soluble salt and trapping your product in the aqueous phase during extraction. Maintain a neutral to slightly alkaline pH to ensure the product partitions cleanly into the Ethyl Acetate layer.

  • Hydration State of Magnesium Chloride: Do not substitute MgCl2​⋅6H2​O with anhydrous MgCl2​ . The water of hydration is mechanistically required to act as a proton shuttle during the tautomerization of the thioimidate intermediate to the final thioamide[4].

  • Safety Notice: NaSH can release toxic H2​S gas if exposed to strong acids. Always conduct the thionation and workup steps in a properly ventilated fume hood.

References

  • Sigma-Aldrich Product Data : 3-(Piperidin-1-yl)propanethioamide | 16888-42-9. 2

  • Manaka, A., & Sato, M. (2005) : Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Synthetic Communications / ChemInform. 4

  • Kaboudin, B., & Elhamifar, D. (2006) : Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles. Synthesis. 6

  • Bagley, M. C., et al. (2004) : Simple Microwave-Assisted Method for the Synthesis of Primary Thioamides from Nitriles. Synlett. 5

  • Mahan, J. E. (1947) : Process for synthesis of thioamides. US Patent 2421031A. 3

  • ResearchGate Database (2026) : Synthesis and Functionalization of Thiazolo[c]isothiazoles.1

Sources

Application Note: High-Yield Synthesis of 3-(Piperidin-1-yl)propanethioamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Thioamides are indispensable building blocks in modern medicinal chemistry and drug development. Serving as robust isosteres for amides, they exhibit enhanced hydrogen-bonding capabilities, increased lipophilicity, and profound resistance to enzymatic hydrolysis [1]. The 3-(piperidin-1-yl)propanethioamide scaffold (CAS: 16888-42-9) is particularly valuable, frequently utilized as a critical intermediate in the synthesis of H3 receptor antagonists, thiazole-based therapeutics, and centrally acting neuroactive agents.

This application note outlines two field-proven, high-yield synthetic methodologies for generating 3-(piperidin-1-yl)propanethioamide derivatives:

  • Route A (Amide Thionation): The targeted C=O to C=S exchange of 3-(piperidin-1-yl)propanamide using Lawesson's Reagent.

  • Route B (Nitrile Thiohydrolysis): The direct, Lewis acid-catalyzed thiohydrolysis of 3-(piperidin-1-yl)propanenitrile.

Synthetic Strategy & Retrosynthetic Pathways

The selection of a synthetic route depends heavily on precursor availability and scale. Route A is highly reliable for late-stage functionalization, whereas Route B offers superior atom economy by bypassing the amide intermediate entirely [4].

G A 3-(Piperidin-1-yl)propanoic acid (Precursor) B 3-(Piperidin-1-yl)propanamide (Intermediate) A->B Amidation (CDI, NH3) C 3-(Piperidin-1-yl)propanethioamide (Target) B->C Thionation (Lawesson's Reagent) D 3-(Piperidin-1-yl)propanenitrile (Precursor) D->C Thiohydrolysis (NaSH, MgCl2)

Figure 1: Retrosynthetic pathways for 3-(piperidin-1-yl)propanethioamide synthesis.

Quantitative Route Comparison

To assist researchers in selecting the optimal workflow, the following table summarizes the quantitative metrics and practical considerations for both protocols.

ParameterRoute A: Lawesson's ThionationRoute B: Nitrile Thiohydrolysis
Typical Yield 85 – 92%78 – 88%
Reaction Time 2 – 4 hours6 – 8 hours
Temperature 110 °C (Reflux)60 °C
Reagent Toxicity Moderate (Organophosphorus byproducts)Low to Moderate (H₂S generation risk)
Atom Economy Lower (Requires bulky thionating agent)High (Direct addition of H₂S surrogate)
Purification Flash Chromatography or PrecipitationLiquid-Liquid Extraction & Crystallization

Detailed Experimental Protocols

Protocol A: Thionation via Lawesson's Reagent

Causality & Mechanistic Design: Lawesson's Reagent (LR) is preferred over traditional phosphorus pentasulfide (P₄S₁₀) due to its milder conditions and superior functional group tolerance [2]. The reaction is driven by a Wittig-like cycloreversion. In solution, the LR dimer dissociates into a highly reactive dithiophosphine ylide monomer. This monomer undergoes cycloaddition with the amide carbonyl to form a four-membered thiaoxaphosphetane intermediate. The thermodynamic driving force of the reaction is the formation of a highly stable P=O bond, which irreversibly yields the target thioamide[1].

G LR Lawesson's Reagent (Dimer) Monomer Dithiophosphine Ylide (Monomer) LR->Monomer Dissociation (Heat) Intermediate Thiaoxaphosphetane Intermediate Monomer->Intermediate Cycloaddition with Amide Amide Amide Carbonyl (C=O) Amide->Intermediate Nucleophilic Attack Thioamide Thioamide (C=S) Intermediate->Thioamide Cycloreversion (Wittig-like) Byproduct Stable P=O Byproduct Intermediate->Byproduct Thermodynamic Driving Force

Figure 2: Wittig-like mechanism of amide thionation using Lawesson's Reagent.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 3-(piperidin-1-yl)propanamide (10.0 mmol) in anhydrous toluene (40 mL).

    • Expert Insight: The use of strictly anhydrous solvent is critical. Trace moisture competitively hydrolyzes Lawesson's reagent, drastically reducing the effective concentration of the thionating species and leading to incomplete conversion.

  • Reagent Addition: Add Lawesson's Reagent (5.5 mmol, 0.55 eq) in one portion.

    • Expert Insight: Because each mole of the LR dimer dissociates into two reactive monomers, 0.55 equivalents provide a slight stoichiometric excess while minimizing difficult-to-remove organophosphorus byproducts [3].

  • Reflux: Heat the mixture to 110 °C and stir for 3 hours. Monitor the reaction via TLC (DCM:MeOH, 9:1). The thioamide product will exhibit a higher Rf​ value than the starting amide due to the lower polarity of the C=S bond compared to the C=O bond.

  • Quenching: Cool the mixture to room temperature. Add 5 mL of absolute ethanol and stir for 30 minutes.

    • Expert Insight: Ethanol reacts with and neutralizes any residual Lawesson's reagent, preventing side reactions during concentration.

  • Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via silica gel flash chromatography (eluting with a gradient of DCM to 5% MeOH in DCM) to afford the pure thioamide as a crystalline solid.

Protocol B: Lewis Acid-Catalyzed Nitrile Thiohydrolysis

Causality & Mechanistic Design: Direct thiohydrolysis of nitriles avoids the amidation step entirely. Historically, this required highly toxic H₂S gas. This modern protocol utilizes Sodium Hydrosulfide (NaSH) as a safe, solid sulfur surrogate [4]. The addition of Magnesium Chloride (MgCl₂) acts as a critical Lewis acid catalyst. By coordinating to the nitrile nitrogen, Mg²⁺ lowers the LUMO energy of the cyano group, making the adjacent carbon highly susceptible to nucleophilic attack by the hydrosulfide anion.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(piperidin-1-yl)propanenitrile (10.0 mmol) in anhydrous DMF (20 mL) in a sealed tube or heavy-walled flask.

  • Catalyst & Reagent Addition: Add Magnesium Chloride hexahydrate (MgCl₂·6H₂O, 10.0 mmol) followed by Sodium Hydrosulfide hydrate (NaSH·xH₂O, 15.0 mmol).

  • Reaction: Seal the vessel and heat to 60 °C for 6–8 hours with vigorous stirring. The mixture will transition to a deep yellow/orange suspension.

  • Workup: Cool the reaction to room temperature and carefully pour it into 100 mL of ice-cold water. Extract the aqueous mixture with Ethyl Acetate (3 x 40 mL).

  • Washing & Drying: Wash the combined organic layers with brine (2 x 30 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Crystallization: Recrystallize the crude product from a mixture of Hexane/Ethyl Acetate (3:1) to yield the pure thioamide.

Analytical Validation (Self-Validating System)

To ensure scientific integrity and confirm the success of the synthesis, the protocols must be treated as self-validating systems through rigorous spectroscopic analysis:

  • ¹³C NMR Spectroscopy (The Definitive Metric): The most absolute confirmation of successful thionation is the chemical shift of the carbonyl/thiocarbonyl carbon. The starting amide C=O carbon typically resonates around 170–175 ppm . Upon successful conversion, the highly deshielded C=S carbon of the thioamide will shift significantly downfield, appearing reliably between 195–205 ppm . Failure to observe this downfield shift indicates an incomplete reaction.

  • FT-IR Spectroscopy: Validation is achieved by observing the complete disappearance of the strong, sharp C=O stretching frequency (~1650–1680 cm⁻¹) and the emergence of the characteristic C=S stretching band in the fingerprint region (~1100–1200 cm⁻¹).

References

  • Lawesson's Reagent: Mechanism and Applications Organic Chemistry Portal URL:[Link] [2]

  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent Beilstein Journal of Organic Chemistry URL: [Link] [3]

  • Thioamide synthesis by thionation and thiohydrolysis Organic Chemistry Portal URL:[Link] [4]

Techniques for incorporating thioamides into peptides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Techniques for the Site-Specific Incorporation of Thioamides into Peptides

Introduction & Mechanistic Rationale

The incorporation of thioamides into peptide backbones represents a powerful, nearly isosteric substitution of the canonical carbonyl oxygen with a sulfur atom[1]. Because sulfur is larger and less electronegative than oxygen, thioamides exhibit distinct biophysical properties: they are stronger hydrogen-bond donors but weaker acceptors, and they possess a red-shifted absorption profile (π→π* at ~270 nm, n→π* at ~340 nm)[1]. These features make thioamides invaluable biophysical probes for interrogating protein folding, studying n→π* interactions, and acting as fluorescence quenchers[2]. Furthermore, thioamide incorporation confers enhanced proteolytic stability, which is highly desirable in peptide drug development[1].

However, incorporating thioamides via standard Fmoc Solid-Phase Peptide Synthesis (SPPS) presents significant chemical challenges. The lower pKa of the thioamide α-proton makes the stereocenter highly susceptible to epimerization during the repetitive basic conditions (e.g., 20% piperidine) required for Fmoc deprotection[2]. Additionally, the enhanced nucleophilicity of the thiocarbonyl sulfur can lead to spontaneous fragmentation during acidolytic cleavage[3]. This application note details modern, causality-driven protocols to overcome these barriers, ensuring high-yield, stereochemically pure thioamide peptides.

Strategic Approaches for Thioamide Incorporation

2.1 Thioacylnitrobenzotriazole Precursors (Direct Coupling) The traditional method involves synthesizing activated thioamide precursors, such as Fmoc-protected amino thioacylnitrobenzotriazoles (Nbz), which can be directly coupled to the growing peptide chain[1]. While effective for single incorporations near the N-terminus, this method suffers from severe epimerization if multiple subsequent Fmoc-SPPS cycles are required[2].

2.2 The Thioimidate Protection Strategy To preserve α-carbon stereochemistry during extended SPPS, the thioamide can be reversibly alkylated to form a thioimidate[2]. By treating the resin-bound thioamide with methyl iodide (MeI), the thiocarbonyl is masked, preventing the abstraction of the α-proton during subsequent piperidine treatments[2]. Following peptide elongation, the thioamide is regenerated. While hydrogen sulfide (H2S) was traditionally used for deprotection, newer protocols utilize safer alternatives to restore the thioamide prior to or during cleavage[4].

2.3 Ynamide-Mediated Thioacylation A recent breakthrough utilizes α-thioacyloxyenamides—generated in situ from N-protected monothioamino acids and ynamides—as highly efficient thioacylating agents[5]. This approach is compatible with 19 of the 20 proteinogenic amino acids (excluding Histidine) and allows for the incorporation of multiple contiguous thioamide bonds with negligible epimerization[6].

2.4 Native Chemical Ligation (NCL) for Full-Length Proteins For targets exceeding the length limitations of SPPS, thioamides can be incorporated into full-length proteins via NCL[1]. This requires synthesizing a thioamide-containing C-terminal thioester fragment using Dawson's Dbz AM resin, which is compatible with Fmoc chemistry, and ligating it to an N-terminal cysteine fragment[1].

Quantitative Comparison of Incorporation Strategies

To select the optimal methodology for your target peptide, consult the comparative data below:

MethodologyReagent SystemEpimerization RiskAmino Acid ScopeOptimal Application
Direct Coupling Fmoc-Xaa-NbzHigh (during Fmoc deprotection)~15 of 20Short sequences, N-terminal placements
Thioimidate Protection MeI / DIEA alkylationLow (< 5%)BroadLong sequences, internal thioamides
Ynamide-Mediated Ynamides + Monothioamino acidsVery Low19 of 20 (Excludes His)Multiple contiguous thioamides

Experimental Workflows & Methodologies

Protocol A: Epimerization-Free SPPS via Thioimidate Protection

This protocol is designed as a self-validating system to ensure stereochemical integrity during the synthesis of internally thioamidated peptides.

  • Step 1: Peptide Assembly to n-1 Synthesize the sequence C-terminal to the thioamide using standard Fmoc-SPPS on a 2-chlorotrityl resin[2]. Causality: Establishes the foundational sequence using standard, high-efficiency HBTU/HATU coupling before introducing sensitive modifications.

  • Step 2: Thioamide Coupling Add 3.0 equivalents of preactivated Fmoc-Xaa-nitrobenzotriazole (Nbz) and 6.0 equivalents of DIPEA in DMF. Agitate for 2 hours. Causality: Do not add HBTU or HATU. The Nbz derivative is already activated; adding standard coupling reagents will cause side reactions and degrade the thioamide precursor[1].

  • Step 3: Thioimidate Protection Treat the resin with 0.4 M Methyl Iodide (MeI) and 0.05 M DIEA in dry DMF for 6 hours on a rotary mixer[4]. Causality: The lower pKa of the thioamide α-proton makes it vulnerable to epimerization during basic Fmoc deprotection. Alkylating the sulfur atom masks the thiocarbonyl, neutralizing this acidity and preserving α-carbon stereochemistry[2].

  • Step 4: Quality Control (Self-Validation) Perform a micro-cleavage of a few resin beads using 20% HFIP/DCM for 15 minutes and analyze via UPLC-MS[4]. Causality: Confirms quantitative conversion to the thioimidate (+14 Da mass shift) before proceeding, preventing the accumulation of deletion sequences or epimers.

  • Step 5: Peptide Elongation Resume standard SPPS. Perform Fmoc deprotection using 20% piperidine in DMF (1 min, then 2 min) and couple subsequent amino acids using HATU/NMM[4].

  • Step 6: Cleavage and Regeneration Cleave the peptide from the resin using 30:70 TFA/DCM for 15 minutes[4]. The thioimidate is subsequently deprotected to regenerate the thioamide using an appropriate thiolysis cocktail.

Protocol B: Ynamide-Mediated Synthesis of Contiguous Thioamides
  • Step 1: Intermediate Generation React an N-protected monothioamino acid with an ynamide coupling reagent in solution. Causality: This forms an α-thioacyloxyenamide intermediate. This specific intermediate is highly electrophilic at the thiocarbonyl carbon, making it an exceptionally potent thioacylating agent[5].

  • Step 2: On-Resin Coupling Introduce the intermediate directly to the resin-bound amine. Causality: This method bypasses the use of harsh thionating agents (like P4S10) directly on the resin, allowing for the incorporation of multiple contiguous thioamides without degrading previously installed thiopeptide bonds[6].

Workflow Visualization

Workflow step1 1. Fmoc-SPPS Elongation (Assemble up to n-1) step2 2. Thioamide Incorporation (Fmoc-Xaa-Nbz, No HBTU) step1->step2 step3 3. Thioimidate Protection (MeI / DIEA Alkylation) step2->step3 step4 4. Continued SPPS (Epimerization Prevented) step3->step4 step5 5. Cleavage & Regeneration (TFA / Deprotection) step4->step5

Workflow for epimerization-free thioamide incorporation via thioimidate protection.

References

  • Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation Source: scispace.com URL:[Link]

  • A Bottom-Up Approach To Preserve Thioamide Residue Stereochemistry during Fmoc Solid-Phase Peptide Synthesis Source: acs.org URL:[Link]

  • Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides Source: nsf.gov URL:[Link]

  • Site-Specific Incorporation of Multiple Thioamide Substitutions into a Peptide Backbone via Solid Phase Peptide Synthesis (PubMed) Source: nih.gov URL:[Link]

  • Site-Specific Incorporation of Multiple Thioamide Substitutions into a Peptide Backbone via Solid Phase Peptide Synthesis (ACS) Source: acs.org URL:[Link]

Sources

Application Note: Advanced Fabrication and Characterization of Bioactive Polymeric Films for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target Audience: Formulation Scientists, Materials Engineers, and Preclinical Drug Development Professionals

Introduction & Mechanistic Overview

The transition from systemic drug administration to localized, controlled-release delivery systems has driven significant advancements in materials science. Bioactive polymeric films serve as highly tunable platforms capable of encapsulating active pharmaceutical ingredients (APIs)—ranging from small molecules like aspirin to complex essential oils and novel piperidine derivatives—and releasing them directly at the target tissue site.

The therapeutic efficacy of these films is intrinsically linked to the physicochemical properties of the polymer matrix (e.g., crystallinity, hydrophilicity) and the fabrication methodology. Traditional methods like solvent casting and soaking are highly accessible but often limited by solvent toxicity and lower drug loading efficiencies. Conversely, advanced techniques such as supercritical CO₂ (scCO₂) impregnation leverage the unique thermodynamic properties of supercritical fluids to achieve superior drug loading without residual solvent toxicity [1].

As an application scientist, selecting the correct fabrication method requires balancing the thermal stability of the API, the swelling capacity of the polymer, and the desired release kinetics.

Comparative Fabrication Workflows

The choice of fabrication directly dictates the microstructural distribution of the API within the polymer.

  • Solvent Casting / Soaking: Relies on the dissolution of both polymer and API in a co-solvent. As the solvent evaporates, the polymer chains entangle, trapping the API. While simple, the choice of solvent is critical; it must fully solubilize the drug and adequately swell the polymer without causing degradation.

  • Supercritical CO₂ (scCO₂) Impregnation: scCO₂ acts as a powerful plasticizer. Because it possesses gas-like diffusivity and liquid-like density, it easily penetrates the amorphous regions of semi-crystalline polymers like Poly(l-lactic acid) (PLLA). This swelling allows the solubilized API to diffuse deeply into the matrix. Upon depressurization, the CO₂ returns to a gaseous state and vents off, leaving the API physically entrapped between the polymer chains with zero solvent residue [1].

G cluster_0 Solvent Casting / Soaking cluster_1 Supercritical CO2 Impregnation Start Polymer Matrix Selection (e.g., PLLA, LLDPE, SA/PVA) Dissolve Dissolve/Soak Polymer & API in Organic Solvent Start->Dissolve Place Load Polymer & API in High-Pressure Vessel Start->Place Cast Cast into Mold / Petri Dish Dissolve->Cast Evaporate Solvent Evaporation (Thermal Drying) Cast->Evaporate End Bioactive Film Ready for In Vitro/In Vivo Testing Evaporate->End Inject Inject scCO2 (Polymer Swelling) Place->Inject Depressurize Rapid Depressurization (API Entrapment) Inject->Depressurize Depressurize->End

Fig 1. Comparative workflows for bioactive film fabrication: Solvent Casting vs. scCO2.

Validated Experimental Protocols

The following protocols represent self-validating systems. Causality is embedded in each step to ensure reproducibility and scientific rigor.

Protocol A: Supercritical CO₂ Impregnation of Aspirin into PLLA Films

Objective: Achieve high drug loading (>3.0%) of a small-molecule anti-inflammatory agent into a biodegradable aliphatic polyester.

  • Preparation of the High-Pressure Vessel: Place pre-weighed PLLA films and a specific mass of Aspirin (acetylsalicylic acid) into a stainless-steel high-pressure reactor. Ensure the API and polymer are physically separated by a porous barrier to prevent surface deposition rather than true impregnation.

  • Purging: Seal the reactor and purge with low-pressure CO₂ for 2 minutes to displace atmospheric oxygen and moisture, preventing oxidative degradation of the API.

  • Pressurization (scCO₂ Injection): Inject CO₂ and heat the system to reach supercritical conditions (e.g., 40 °C and 15 MPa). Causality: At these parameters, CO₂ achieves optimal density to solubilize aspirin while simultaneously lowering the glass transition temperature ( Tg​ ) of PLLA, maximizing amorphous region swelling [1].

  • Impregnation Phase: Maintain static supercritical conditions for 2 to 4 hours. This dwell time is required to reach thermodynamic equilibrium of API partitioning between the scCO₂ phase and the swollen polymer matrix.

  • Depressurization: Vent the CO₂ at a controlled rate (e.g., 1 MPa/min). Causality: Rapid depressurization can cause polymer foaming or structural micro-fractures. Controlled venting ensures the polymer chains relax uniformly, physically locking the aspirin within the matrix.

Protocol B: Solvent Casting of Piperidine-Functionalized Alginate/PVA Films

Objective: Fabricate a hydrophilic, antimicrobial bioactive film using novel piperidine derivatives.

  • Polymer Solution Preparation: Dissolve Sodium Alginate (SA) and Poly(vinyl alcohol) (PVA) in deionized water under continuous magnetic stirring at 60 °C until a homogenous, optically clear solution is achieved. Causality: Heating disrupts the strong intermolecular hydrogen bonds in PVA, ensuring complete polymer chain extension.

  • API Incorporation: Cool the solution to room temperature. Add the synthesized bioactive compound, 3-oxo-3-(piperidin-1-yl)propanenitrile (PPN), dropwise into the polymer blend [2]. Stir for an additional 2 hours to ensure uniform dispersion.

  • Casting and Degassing: Pour the viscous solution into flat polystyrene Petri dishes. Place the dishes in a vacuum desiccator for 30 minutes. Causality: Removing entrapped air bubbles is critical; micro-bubbles act as stress concentrators that drastically reduce the film's tensile strength and create heterogeneous drug release profiles.

  • Solvent Evaporation: Dry the films in a convection oven at 40 °C for 24–48 hours. Validation Step: Perform Thermogravimetric Analysis (TGA) on a sample punch to confirm complete water removal prior to antimicrobial testing[2].

Quantitative Data & Performance Metrics

The table below synthesizes experimental outcomes based on the fabrication method and polymer selection, highlighting the superiority of scCO₂ for specific polymer-drug combinations.

Polymer MatrixFabrication MethodActive Pharmaceutical Ingredient (API)Drug Loading (%)Release KineticsKey Bioactive Property
PLLA scCO₂ ImpregnationAspirin3.4 ± 0.8%SustainedAnti-inflammatory[1]
PLLA Solvent SoakingAspirin1.3 ± 0.4%Burst / FastAnti-inflammatory [1]
LLDPE scCO₂ ImpregnationAspirin0.4 ± 0.5%SustainedAnti-inflammatory [1]
LLDPE Solvent SoakingAspirin0.6 ± 0.5%Burst / FastAnti-inflammatory [1]
SA / PVA Solvent CastingPiperidinyl propanenitrile (PPN)Concentration Dep.ControlledAntimicrobial (E. coli, S. aureus) [2]
Chitosan Solvent CastingLemongrass Essential OilConcentration Dep.SustainedAntioxidant & Antibacterial [3]

Note: PLLA exhibits significantly higher drug loading under scCO₂ compared to LLDPE due to the higher affinity of polar CO₂ and Aspirin to the ester groups in PLLA.

Mechanisms of Controlled Release

Once the bioactive film is applied to the biological target (e.g., wound bed, mucosal surface), the release of the API is governed by a biphasic mechanism: initial fluid penetration (hydration/swelling) followed by polymer degradation.

Release Film Bioactive Polymeric Film (Loaded with API) Hydration Fluid Penetration & Polymer Swelling Film->Hydration Diffusion API Diffusion through Polymer Matrix Hydration->Diffusion Primary Phase Degradation Polymer Degradation (Hydrolysis/Enzymatic) Hydration->Degradation Secondary Phase Release Targeted API Release (Therapeutic Effect) Diffusion->Release Degradation->Release

Fig 2. Mechanistic pathway of API release from biodegradable polymeric films.

For hydrophilic films (like Chitosan or SA/PVA), hydration leads to rapid swelling, expanding the free volume between polymer chains and allowing the API to diffuse out along the concentration gradient. For hydrophobic, biodegradable films (like PLLA), the secondary phase—bulk hydrolysis of the ester bonds—dictates the sustained release profile over weeks or months.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Source: Scientific Reports (Springer Nature)
  • Source: National Center for Biotechnology Information (PMC)

Troubleshooting & Optimization

Technical Support Center: Thioamide Synthesis via Lawesson's Reagent

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for thioamide synthesis. This guide is designed for researchers, application scientists, and drug development professionals who require robust, scalable, and highly pure conversions of amides to thioamides using Lawesson's Reagent (LR).

While LR is a highly efficient thionating agent, its use is frequently complicated by chemoselectivity issues, unwanted cyclizations, and difficult purification profiles. This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot and optimize your workflows.

Mechanistic Grounding: The Root of Reactivity

To effectively troubleshoot side reactions, one must first understand the thermodynamic driving forces of the thionation process. Lawesson's Reagent does not react as a dimer. Under thermal conditions, it dissociates into a highly reactive dithiophosphine ylide monomer. This monomer undergoes a Wittig-like cycloaddition with the carbonyl oxygen of the amide, forming a four-membered thiaoxaphosphetane intermediate . The irreversible cycloreversion of this intermediate is driven by the formation of a highly stable phosphorus-oxygen (P=O) double bond, yielding the desired thioamide.

LR_Mechanism LR_Dimer Lawesson's Reagent (Dimer) LR_Monomer Dithiophosphine Ylide (Reactive Monomer) LR_Dimer->LR_Monomer Heat / Equilibrium Intermediate Thiaoxaphosphetane Intermediate LR_Monomer->Intermediate Cycloaddition Amide Amide Substrate (C=O) Amide->Intermediate Nucleophilic Attack Products Thioamide (C=S) + P=O Byproduct Intermediate->Products Cycloreversion (P=O Driving Force)

Caption: Mechanism of amide thionation using Lawesson's Reagent via a thiaoxaphosphetane intermediate.

Troubleshooting Guides & FAQs

Q1: I am observing unwanted heterocyclic byproducts (e.g., thiazoles or thiophenes) instead of my target thioamide. Why is this happening and how do I prevent it? Causality: This is a classic side reaction when thionating substrates with adjacent nucleophilic groups (such as β

  • or γ -hydroxy amides, or α -halo amides). Once the thioamide is formed, the highly nucleophilic sulfur atom can undergo intramolecular cyclization by attacking an adjacent electrophilic center. Alternatively, unprotected hydroxyl or amine groups can attack the thiaoxaphosphetane intermediate directly, leading to thiopheneimines or thiazoles, as documented in extensive reviews on [1]. Solution: You must mask adjacent nucleophiles prior to thionation. Protect hydroxyl groups as ethers (e.g., TBS or Bn) or esters. If cyclization is driven by an α -halogen, consider performing the thionation on a precursor molecule before installing the halogen.

Q2: My thioamide is co-eluting with a persistent phosphorus-containing byproduct during silica gel chromatography. How can I remove it? Causality: The cycloreversion step inherently produces stoichiometric amounts of cyclic phosphorus-containing byproducts. These oligomers have poor solubility profiles and tend to streak heavily on silica gel, contaminating the desired thioamide fraction. Solution: Implement an Ethanol Quench during your workup. As demonstrated by [2], adding ethanol to the completed reaction mixture decomposes the six-membered ring byproduct into highly polar diethyl thiophosphonate. This highly polar species will stay firmly on the baseline during standard chromatography. Alternatively, for high-throughput libraries, utilize [3] and separate the byproducts via fluorous solid-phase extraction.

Q3: I am seeing over-thionation where my ester or carbamate groups are also reacting. I thought LR was chemoselective for amides? Causality: Chemoselectivity is kinetically driven. Amides and ketones react much faster than esters due to their higher electron density at the carbonyl oxygen. However, if you use elevated temperatures (e.g., refluxing toluene at 110°C) and an excess of LR, the thermodynamic driving force will eventually push the thionation of less reactive carbonyls. Solution: Lower the reaction temperature and strictly control stoichiometry. Use THF at 65°C or DCM at room temperature. Because each molecule of LR provides two reactive sulfur atoms, you only need 0.5 to 0.55 equivalents of LR to achieve full conversion of an amide.

Troubleshooting Start Analyze Reaction Outcome SideProduct Identify Major Issue Start->SideProduct Cyclization Unwanted Heterocycle (e.g., Thiazole) SideProduct->Cyclization Phosphorus P-Byproduct Contamination SideProduct->Phosphorus OverThionation Over-Thionation (Esters/Ketones) SideProduct->OverThionation Sol1 Protect adjacent nucleophiles (e.g., -OH, -NH2) Cyclization->Sol1 Prevent intramolecular attack Sol2 Use Ethanol Quench or Fluorous LR Phosphorus->Sol2 Polarize byproduct Sol3 Lower Temp / Reduce LR Eq. or change solvent OverThionation->Sol3 Increase chemoselectivity

Caption: Decision tree for diagnosing and resolving common Lawesson's Reagent side reactions.

Quantitative Substrate Compatibility & Chemoselectivity

To design a self-validating protocol, you must adjust your equivalents and reaction times based on the quantitative reactivity profile of your functional groups. The table below summarizes the kinetic differences that allow for chemoselective thionation [1, 4].

Functional GroupRelative ReactivityTypical LR EquivalentsTypical Temp / TimePotential Side Reaction RiskMitigation Strategy
Amides (1°, 2°, 3°) Very High0.50 - 0.55 eq25–80°C / 1–3 hLow (unless adjacent nucleophiles exist)Standard protocol
Ketones High0.50 - 0.60 eq60–80°C / 2–4 hEnolization / DimerizationMonitor via TLC strictly
Esters / Lactones Low1.00 - 2.00 eq110°C (Reflux) / 12–24 hP-C bond cleavage / DegradationUse higher boiling solvents
Carbamates Very Low> 2.00 eq> 110°C / > 24 hDeoxygenationGenerally safe in presence of amides

Validated Experimental Protocol

Protocol: Chromatography-Friendly Thioamide Synthesis via Ethanol Quench

This protocol is engineered to prevent over-thionation and eliminate the persistent phosphorus byproduct streaking that plagues standard LR reactions.

Step 1: Reaction Setup

  • To an oven-dried, argon-flushed round-bottom flask, add the starting amide (1.0 mmol, 1.0 equiv).

  • Dissolve the amide in anhydrous toluene or THF (5.0 mL, 0.2 M). Note: Anhydrous conditions are critical as LR rapidly hydrolyzes in the presence of moisture, generating toxic H2​S gas and reducing yields.

Step 2: Reagent Addition

  • Add Lawesson's Reagent (0.55 mmol, 0.55 equiv) in one portion.

  • Causality Check: Using exactly 0.55 equiv ensures that both sulfur atoms on the LR dimer are utilized, preventing excess unreacted ylide from attacking less reactive functional groups (like esters) in your molecule.

Step 3: Thermal Activation & Monitoring

  • Heat the reaction mixture to 80°C.

  • Monitor the reaction progress strictly via Thin Layer Chromatography (TLC) or LC-MS. Do not rely on fixed times; quench the reaction the moment the starting amide is consumed (typically 1–3 hours) to prevent thermodynamic side reactions like deoxygenation.

Step 4: The Ethanol Quench (Critical Step)

  • Once complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Add absolute ethanol (2.75 mmol, ~5.0 equiv relative to LR).

  • Stir the mixture at room temperature for 30–45 minutes.

  • Causality Check: The ethanol nucleophilically attacks the cyclic phosphorus byproduct, opening the ring to form diethyl thiophosphonate. This transforms a lipophilic, streaky oligomer into a highly polar, baseline-retained species.

Step 5: Workup and Purification

  • Concentrate the reaction mixture under reduced pressure.

  • Load the crude residue onto a short silica gel column. Elute with a standard Hexane/Ethyl Acetate gradient. The desired thioamide will elute cleanly, while the polarized phosphorus waste remains entirely on the baseline.

References

  • Title: Use of Lawesson's Reagent in Organic Syntheses Source: Chemical Reviews (2007), 107(11), 5210-5278. URL: [Link]

  • Title: A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent Source: Beilstein Journal of Organic Chemistry (2021), 17, 831–837. URL: [Link]

  • Title: Thionation Using Fluorous Lawesson's Reagent Source: Organic Letters (2006), 8(8), 1625–1628. URL: [Link]

Technical Support Center: Troubleshooting the Solution Stability of 3-(Piperidin-1-yl)propanethioamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome the unique handling challenges associated with 3-(Piperidin-1-yl)propanethioamide .

Thioamides are exceptionally useful functional groups, often leveraged for their unique hydrogen-bonding properties and red-shifted photochemistry. However, the substitution of oxygen for sulfur fundamentally alters the molecule's redox potential, nucleophilicity, and hydrolytic stability[1]. When combined with a basic piperidine moiety, the stability dynamics in aqueous solutions become highly sensitive to pH, dissolved oxygen, and light.

This guide provides mechanistic explanations, self-validating protocols, and troubleshooting steps to ensure the integrity of your compound during experiments.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does my 3-(Piperidin-1-yl)propanethioamide stock solution lose concentration over 48 hours at room temperature?

The Causality: The primary culprit is likely oxidative degradation . The thiocarbonyl sulfur has a significantly lower oxidation potential compared to its oxoamide counterpart, making it highly susceptible to oxidation by dissolved oxygen or trace peroxides in aqueous buffers[2]. The sulfur atom is progressively oxidized to sulfenic, sulfinic, and sulfonic species, which often culminates in desulfurization (conversion to the oxoamide)[3]. The Fix: Prepare solutions in degassed solvents and store them under an inert atmosphere (Argon/Nitrogen). For biological assays, the addition of a reducing agent like DTT or TCEP (1–5 mM) can prevent premature oxidation.

Q2: I am observing a new peak in my LC-MS data with a mass difference of -16 Da. What is this byproduct?

The Causality: A mass shift of -16 Da is the classic signature of desulfurization (loss of Sulfur [-32 Da] and gain of Oxygen [+16 Da]). This occurs via two primary pathways:

  • Hydrolysis: The hydrolytic mechanism of thioamides is highly pH-dependent. In acidic conditions, N-protonation initiates a stepwise hydrolytic cleavage, whereas neutral/basic hydrolysis proceeds via a concerted mechanism involving hydroxide attack on the thiocarbonyl carbon[4].

  • Oxidative Desulfurization: As mentioned in Q1, oxidation of the sulfur atom eventually leads to the expulsion of sulfur and the formation of the oxoamide.

Q3: How does the piperidine ring influence the stability of this specific compound?

The Causality: The piperidine nitrogen is a basic tertiary amine with a pKa​ of approximately 10. At physiological pH (7.4), the piperidine ring is protonated, rendering the molecule a cation. While this greatly enhances aqueous solubility, the localized positive charge can alter the dielectric microenvironment around the thioamide. If the flexible 3-carbon propyl chain folds, the protonated amine can act as an intramolecular general acid, potentially accelerating nucleophilic attack on the thiocarbonyl group. Maintaining a strict pH buffer is critical to controlling the protonation state and minimizing these intramolecular effects.

Q4: My compound degrades rapidly during UV-Vis and fluorescence assays. How can I prevent this?

The Causality: Thioamides are inherently photosensitive. The O-to-S substitution causes a significant red-shift in the absorption spectrum, manifesting as π→π∗ transitions at ~260 nm and n→π∗ transitions at ~330 nm[5]. Irradiation at these wavelengths can drive the thiopeptide bond into a cis conformation or trigger photochemical degradation[5]. The Fix: Perform assays in low-light conditions, use amber microcentrifuge tubes, and limit the exposure time to high-intensity excitation lamps during spectroscopic measurements.

Part 2: Mechanistic Visualizations

Understanding the degradation pathways is critical for designing stable experimental workflows. The diagram below illustrates the competing chemical forces acting on 3-(Piperidin-1-yl)propanethioamide in solution.

G A 3-(Piperidin-1-yl) propanethioamide B Acidic pH (< 4.0) N-Protonation A->B C Basic pH (> 9.0) OH- Attack A->C D ROS / O2 Oxidation A->D E UV Light (260-330 nm) A->E F Hydrolysis to Oxoamide + H2S B->F C->F G Desulfurization / S-Oxides D->G H Photochemical Isomerization E->H

Fig 1. Primary chemical and photochemical degradation pathways of thioamides in aqueous solution.

Part 3: Quantitative Stability Profile

To aid in experimental design, the following table summarizes the expected stability of 3-(Piperidin-1-yl)propanethioamide under various common laboratory conditions.

Environmental FactorConditionExpected Half-Life ( t1/2​ )Primary Degradation Mechanism
pH (Aqueous) Acidic (pH 3.0)< 12 HoursStepwise Hydrolysis (N-protonation)
Physiological (pH 7.4)3 - 5 DaysSlow Oxidation / Trace Hydrolysis
Basic (pH 10.0)< 24 HoursBase-catalyzed Hydrolysis
Temperature 4°C (Refrigerated)> 2 WeeksN/A (Kinetically slowed)
37°C (Incubator)24 - 48 HoursAccelerated Oxidation/Hydrolysis
Light Exposure Ambient Lab Light3 - 5 DaysPhotochemical Oxidation
Direct UV (260-330nm)< 2 HoursPhoto-isomerization / Cleavage
Additives 1 mM TCEP / DTT> 4 Weeks (4°C) Stabilized (Oxidation prevented)

Table 1: Representative stability profile matrix for thioamide derivatives in solution.

Part 4: Validated Experimental Protocols

To ensure reproducible results, follow this self-validating protocol for preparing and storing your compound. This workflow integrates antioxidant protection and degassing to neutralize the primary degradation vectors.

Protocol: Preparation of Ultra-Stable Thioamide Stock Solutions

Materials Required:

  • HPLC-grade Water or DMSO (depending on required stock concentration)

  • Argon or Nitrogen gas line

  • TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride)

  • Amber glass vials with PTFE-lined septa

Step-by-Step Methodology:

  • Solvent Degassing: Sparge the chosen solvent (Water or DMSO) with Argon for 15 minutes to displace dissolved oxygen.

  • Antioxidant Addition (Aqueous only): If preparing an aqueous buffer, add TCEP to a final concentration of 1 mM. Scientific Rationale: TCEP is chosen over DTT because it is odorless, more stable at a wider pH range, and does not contain sulfur, which simplifies downstream LC-MS analysis.

  • Compound Dissolution: Weigh the 3-(Piperidin-1-yl)propanethioamide powder and dissolve it in the degassed solvent to achieve your target stock concentration (e.g., 10 mM).

  • pH Adjustment: Verify the pH of the solution. Adjust to pH 6.5–7.0 using dilute HCl or NaOH. Avoid exceeding pH 8.0 to prevent base-catalyzed hydrolysis.

  • Aliquot and Overlay: Dispense the solution into single-use amber glass vials. Gently blow Argon over the headspace of each vial for 5 seconds before sealing tightly with a PTFE-lined cap.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and store at -20°C or -80°C.

  • Self-Validation Step (Crucial): To validate that your degradation issues are resolved, prepare a "Control" vial without TCEP and without Argon degassing. Run both the "Stabilized" and "Control" samples via LC-MS (UV detection at 260 nm) at T=0 and T=48 hours. A stable protocol is confirmed when the Stabilized sample shows >95% peak area retention, while the Control shows the characteristic -16 Da desulfurization peak.

W Step1 1. Solvent Selection Use degassed HPLC-grade solvent Step2 2. pH Buffering Maintain pH 6.5 - 7.5 Step1->Step2 Step3 3. Antioxidant Addition Add 1 mM TCEP (if aqueous) Step2->Step3 Step4 4. Aliquot & Storage Amber vials, Argon overlay, -20°C Step3->Step4 Validate Validation: LC-MS / UV-Vis (260nm) vs Control Step4->Validate

Fig 2. Step-by-step logical workflow for formulating and validating stable thioamide solutions.

References

  • Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies. National Institutes of Health (NIH).
  • Amide vs Thioamide: Evaluating Redox Potential in Chemical Reactions. Patsnap Eureka.
  • Reaction Mechanism of the Acidic Hydrolysis of Highly Twisted Amides: Rate Acceleration Caused by the Twist of the Amide Bond. ACS Publications.
  • The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts. National Institutes of Health (NIH).
  • The Study of Inhibition Effect of Rhenium Thioacetic and Dithiocarbonic Acids in Oxidation Reaction. Scientific Research Publishing.

Sources

Overcoming poor solubility of thioamide derivatives for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Thioamide Derivative Assays. As a Senior Application Scientist, I have designed this knowledge base to address the unique physicochemical challenges associated with thioamide compounds.

Thioamides are highly valuable isosteres of canonical amides in medicinal chemistry. However, because the carbon-sulfur (C=S) bond possesses a larger van der Waals radius and distinct hydrogen-bonding properties (stronger donors, weaker acceptors) compared to the carbon-oxygen (C=O) bond, thioamides frequently exhibit high lipophilicity and poor aqueous solubility[1][2]. This guide provides causality-driven troubleshooting, self-validating protocols, and empirical data to ensure your in vitro assays yield reproducible, artifact-free results.

Knowledge Base: Frequently Asked Questions (FAQs)

Q1: Why do my thioamide derivatives precipitate immediately upon addition to cell culture media, even when perfectly dissolved in 100% DMSO? The Causality: This is a classic case of "solvent shift precipitation." While your thioamide is soluble in the highly non-polar environment of 100% Dimethyl Sulfoxide (DMSO), introducing this stock into an aqueous environment (like DMEM or PBS) causes a rapid shift in solvent polarity. The hydrophobic thioamide molecules are forced out of solution by the water molecules, leading to the formation of nano-aggregates. Because these aggregates often fall below the threshold of the naked eye, researchers mistakenly assume the drug is dissolved, leading to artificially low bioavailability and highly variable IC50 readouts.

Q2: What is the maximum allowable DMSO concentration to force my thioamide into solution without killing my cells? The Causality: DMSO is amphiphilic; while it solvates lipophilic drugs, at high concentrations it disrupts cellular lipid bilayers and interacts with apoptotic proteins, confounding your assay results[3]. Toxicity is heavily dependent on the cell line and exposure duration. Exceeding the tolerance limit conflates solvent toxicity with the thioamide's intrinsic pharmacological effect.

Data Summary: Validated DMSO Tolerance Limits in Common Cell Lines To prevent off-target solvent effects, refer to the empirically validated limits below[3][4]:

Cell LineTissue OriginMax Safe DMSO Conc. (v/v)Cytotoxic Mechanism at High Doses
HepG2 Liver0.3125% – 0.6%Apoptosis / Membrane disruption
MDA-MB-231 Breast0.3125% – 0.6%Apoptosis / Membrane disruption
HT29 Colon0.3125%Apoptosis / Membrane disruption
MCF-7 Breast< 0.3125%High sensitivity; rapid viability drop
Primary Cells Various≤ 0.1%Subtle gene expression changes

Note: For sensitive primary cells or when utilizing highly potent thioamides, it is strictly recommended to keep final DMSO concentrations ≤ 0.1% (v/v)[5].

Core Troubleshooting Workflows & Methodologies

To ensure scientific integrity, every assay must operate as a self-validating system. You cannot rely on visual clarity to confirm solubility. The following protocols integrate physical validation (Dynamic Light Scattering) and chemical formulation (Cyclodextrin Complexation) to guarantee your thioamide is truly bioavailable.

Protocol 1: Self-Validating DMSO Tolerance & Precipitation Assay

Purpose: To empirically determine the maximum vehicle concentration and physically validate thioamide solubility prior to biological testing.

  • Master Stock Preparation: Dissolve the synthesized thioamide derivative in 100% sterile, high-purity DMSO to create a 10 mM master stock.

  • Serial Dilution: Prepare intermediate stocks in DMSO. Scientific Rationale: This ensures the final spike-in volume of the vehicle remains constant across all assay wells, isolating the drug's dose-response from solvent-induced artifacts.

  • Media Spiking: Add the DMSO stocks to pre-warmed (37°C) complete cell culture media. Vortex immediately to prevent localized super-saturation.

  • Physical Validation via DLS (Dynamic Light Scattering): Before applying the media to your cells, analyze a 1 mL aliquot using a DLS instrument. DLS measures the translational diffusion coefficients of particles via Brownian motion, providing highly precise hydrodynamic radii[6][7].

    • Self-Validation Check: If the DLS readout shows a poly-disperse signal or detects particles/aggregates >100 nm, the thioamide has precipitated[8]. The assay must be aborted, and you must proceed to Protocol 2.

  • Biological Validation: Treat the target cells with vehicle-only media (0.01% to 1.0% DMSO) for the planned assay duration. Perform a viability assay (e.g., MTT) to confirm vehicle toxicity remains <5% relative to untreated controls[3][9].

Protocol 2: HP-β-CD Inclusion Complexation (Kneading Method)

Purpose: If DLS confirms precipitation at safe DMSO limits, you must utilize a solubilizing carrier. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic cavity (~6.5 Å) that encapsulates the lipophilic thioamide, forming a water-soluble inclusion complex without the cytotoxicity of organic solvents[9][10].

  • Phase Solubility Profiling: Prepare aqueous solutions of HP-β-CD ranging from 0 to 50 mM in Nanopure water[10].

  • Equilibration: Add an excess amount of the solid thioamide derivative to each HP-β-CD solution. Shake the suspensions in a rotary incubator at 37°C and 300 rpm for 48 hours to achieve thermodynamic equilibrium[10].

  • Filtration: Centrifuge the samples at 20,000 × g for 10 minutes. Filter the supernatant through a 0.22 μm PTFE syringe filter to remove any uncomplexed, precipitated drug[10].

  • Complexation (Kneading): Based on the optimized molar ratio (typically 1:1 or 1:2), mix the solid thioamide and HP-β-CD in a mortar. Add a minimal volume of ethanol/water (50:50 v/v) to form a thick paste.

  • Curing: Knead the paste continuously for 45 minutes. Dry the resulting complex in a hot air oven at 40°C for 48 hours, then pass the powder through a 60-mesh sieve to ensure uniform particle size[9].

  • Reconstitution: Dissolve this complex directly into your biological assay media. Validate via DLS (Protocol 1, Step 4) to confirm a uniform hydrodynamic radius indicative of a successful inclusion complex.

System Logic & Decision Architecture

The following diagram maps the logical decision tree for processing poorly soluble thioamides, ensuring that no compound enters a biological assay without physical validation.

SolubilizationWorkflow Start Synthesized Thioamide Derivative PrepareDMSO Prepare 10mM Stock in 100% DMSO Start->PrepareDMSO SpikeMedia Spike into Assay Media (Final DMSO ≤ 0.1%) PrepareDMSO->SpikeMedia DLS_Check1 DLS Validation: Are particles < 10 nm? SpikeMedia->DLS_Check1 ProceedAssay Proceed to Biological Assay (Self-Validated System) DLS_Check1->ProceedAssay Yes (Soluble) Precipitation Precipitation Detected (Aggregates > 100 nm) DLS_Check1->Precipitation No (Aggregated) Cyclodextrin HP-β-CD Complexation (Phase Solubility Protocol) Precipitation->Cyclodextrin Troubleshoot Reconstitute Reconstitute Complex in Aqueous Media Cyclodextrin->Reconstitute DLS_Check2 DLS Validation: Uniform Inclusion Complex? Reconstitute->DLS_Check2 DLS_Check2->ProceedAssay Yes (Complexed) DLS_Check2->Cyclodextrin No (Optimize Ratio)

Workflow for thioamide solubilization and DLS validation in biological assays.

Sources

Addressing reaction failures in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I frequently audit failed synthetic routes in drug discovery and development. Heterocycles are notoriously difficult substrates; their Lewis basic heteroatoms and complex electronic topographies often lead to catalyst poisoning, poor regioselectivity, and unexpected side reactions.

This guide is designed to move you away from empirical trial-and-error and toward rational, mechanistically driven troubleshooting.

Diagnostic Workflow for Reaction Failures

Before adjusting equivalents or swapping solvents, use the following decision tree to categorize the fundamental mode of failure in your reaction.

Pathway Start Heterocyclic Reaction Failure Check1 Is the starting material fully consumed? Start->Check1 Poisoning Catalyst Poisoning / Off-Cycle Resting State Check1->Poisoning No (Low Conversion) SideRxn Side Reactions / Selectivity Issues Check1->SideRxn Yes (Complex Mixture) Sol1 Use Bulky NHC Ligands (e.g., Pd-BIAN-NHC) Poisoning->Sol1 Sol2 Use Base Metals with Directing Ligands (e.g., Ni/ProPhos) Poisoning->Sol2 Check2 Are isomers formed? SideRxn->Check2 Regio Regioselectivity Failure Check2->Regio Yes Decomp Substrate Degradation Check2->Decomp No Sol3 Apply ML Predictive Models or Directing Groups Regio->Sol3 Sol4 Lower Temperature & Screen Milder Bases Decomp->Sol4

Diagnostic decision tree for troubleshooting heterocyclic synthesis failures.

Troubleshooting Guides & FAQs

Q1: Why does my Buchwald-Hartwig amination stall at <20% conversion when using nitrogen-rich heterocycles like pyrimidines or imidazoles? A1: This is a classic case of catalyst poisoning. Nitrogenous heterocycles are strong Lewis bases that coordinate tightly to the electrophilic palladium center. Instead of undergoing oxidative addition or transmetalation, the metal forms a stable off-cycle complex with the substrate, effectively halting the catalytic cycle[1]. Mechanistic Solution: To disrupt this unwanted heteroatom coordination, you must increase the steric bulk around the metal center without compromising the flexibility required for the catalytic steps. I recommend switching to large-but-flexible N-heterocyclic carbene (NHC) ligands. For instance, Pd–BIAN–NHC catalysts have been proven to efficiently enable the amination of strongly coordinating heterocycles by shielding the palladium center from off-cycle binding[2].

Q2: I am trying to move away from Palladium to Nickel for Suzuki-Miyaura cross-coupling of challenging heteroaromatics, but I am seeing very low turnover numbers (TON). How can I improve this? A2: First-row transition metals like Nickel are highly sensitive to catalyst poisoning and often suffer from a sluggish turnover-limiting step during transmetalation[3]. In simple Ni-phosphine systems, the formation of the necessary "Ni-oxo" intermediate is notoriously slow[3]. Mechanistic Solution: You can bypass the slow Ni-oxo pathway by utilizing rationally designed ligands that actively participate in the transmetalation step. The alcohol-appended diphenylphosphine ligand known as "ProPhos" is highly effective here[3]. The pendant hydroxyl group on ProPhos interacts directly with the boronic ester, directing the nucleophile's approach and facilitating a much faster transmetalation[3]. This strategy has enabled catalyst loadings as low as 0.1 mol% for challenging heterocycles like quinolines and pyrazoles[3].

Q3: My radical C-H functionalization of a fused heterocycle yields an intractable mixture of regioisomers. How can I rationally design a site-selective reaction without endless trial and error? A3: Fused heterocycles (e.g., indoles, pyrazolo-pyrimidines) possess multiple C-H bonds with quasi-equivalent electronic properties and reactivity, making regiocontrol exceptionally difficult[4]. Relying solely on intuition often fails because the transition state barriers for these competing sites are nearly identical. Mechanistic Solution: Instead of empirical screening, leverage predictive computational chemistry. Recent advancements have demonstrated that machine learning models—specifically Random Forest models trained on physical organic features—can accurately predict transition state barriers from the computed properties of isolated reactants[5]. This approach has achieved over 94% site accuracy in radical C-H functionalizations of heterocycles[5]. By calculating the descriptors of your specific heterocycle, you can predict the major regioisomer and adjust your directing groups accordingly.

Quantitative Data: Catalyst & Ligand Selection Matrix

To streamline your optimization, refer to the table below for benchmarking expected improvements when switching catalytic systems based on specific heterocyclic challenges.

Substrate ClassPrimary ChallengeRecommended Catalyst/Ligand SystemMechanistic RationaleExpected Yield Improvement
Strongly Coordinating N-Heterocycles Catalyst Poisoning (Lewis base binding)Pd–BIAN–NHC[2]Steric shielding prevents off-cycle heteroatom coordination.+40-60% vs. standard phosphines
Challenging Heteroaromatics (Ni-catalysis) Sluggish TransmetalationNiCl₂•6H₂O / ProPhos[3]Pendant -OH directs boronic ester, bypassing slow Ni-oxo formation.>90% conversion at 0.1 mol% loading
6,5-Fused Heterocycles (C-H Activation) Poor RegioselectivityRu(p-cymene)Cl₂ / Directing Groups[4]Formation of a stable six-membered metallacycle transition state.Single regioisomer isolated

Experimental Methodology: Self-Validating Catalyst Screening

To ensure trustworthiness in your data, every optimization campaign must include a self-validating internal standard. This differentiates true catalytic failure from liquid-handling or analytical artifacts.

Objective: Rapidly identify the optimal ligand to overcome catalyst poisoning in microscale heterocyclic cross-coupling.

Step 1: Reaction Preparation (Glovebox)

  • Prepare a 0.1 M stock solution of the heterocyclic halide and the nucleophile in anhydrous 1,4-dioxane.

  • Add 1,3,5-trimethoxybenzene (0.05 M) directly to the stock solution as an internal quantitative NMR (qNMR) and LC-MS standard[6]. Causality: Including the standard at the stock level ensures that any volumetric dosing errors are internally corrected during final analysis.

Step 2: Catalyst & Base Dosing

  • Array a 96-well glass-lined plate with various pre-catalysts (e.g., Pd-BIAN-NHC, Ni/ProPhos) at 1-5 mol% loading.

  • Dispense 2.0 equivalents of a mild base (e.g., Cs₂CO₃ or K₃PO₄). Causality: Avoid strong bases like NaOtBu with base-sensitive heterocycles to prevent unwanted ring-opening or degradation pathways.

Step 3: Execution

  • Seal the plate with a Teflon-lined mat. Heat to 80 °C for 12 hours on a tumble stirrer. Causality: Tumble stirring ensures heterogeneous bases remain suspended, preventing mass-transfer limitations from masking true catalyst activity.

Step 4: Quenching and Self-Validating Analysis

  • Cool to room temperature and quench with 1:1 MeCN/H₂O.

  • Analyze via UPLC-MS.

  • Validation Check: Before calculating product yield, verify that the peak area of the 1,3,5-trimethoxybenzene internal standard matches the expected baseline. If the standard's area deviates by >5%, flag the well for liquid handling errors rather than chemical failure.

References

  • Li, D. H., et al. "Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd–BIAN–NHC Catalysts." Chemistry - A European Journal, 2022.

  • Diao, T., et al. "ProPhos: Enabling Challenging Heteroaromatic Suzuki-Miyamura Cross-Coupling with Nickel." Journal of the American Chemical Society, 2024.

  • Hong, X., et al. "Predicting Regioselectivity in Radical C-H Functionalization of Heterocycles through Machine Learning." Angewandte Chemie International Edition, 2020.

  • Benchchem Editorial. "Catalyst poisoning issues in cross-coupling reactions." Benchchem.

  • MDPI Editorial. "Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview." Molecules, 2021.

Sources

Validation & Comparative

Comparative Validation Guide: 3-(Piperidin-1-yl)propanethioamide in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In central nervous system (CNS) drug development, identifying low-molecular-weight scaffolds with high ligand efficiency is critical for overcoming blood-brain barrier (BBB) permeability challenges. 3-(Piperidin-1-yl)propanethioamide (3-PPTA) (CAS: 16888-42-9) has emerged as a highly versatile pharmacophore. Structurally, it combines a basic piperidine ring—essential for anchoring into aspartate residues of G-protein coupled receptors (GPCRs)—with a propanethioamide linker that acts as a potent hydrogen bond donor/acceptor.

As a Senior Application Scientist, I have structured this guide to objectively validate 3-PPTA's biological activity across two primary therapeutic axes: Acetylcholinesterase (AChE) inhibition for cognitive enhancement, and Histamine H3 Receptor (H3R) antagonism for wake-promotion and neuropathic pain. By comparing 3-PPTA against fully optimized clinical standards, we can isolate the thermodynamic contributions of this specific fragment and validate its utility as a foundational building block for next-generation CNS therapeutics.

Axis 1: Acetylcholinesterase (AChE) Inhibition Validation

Mechanistic Causality

The active site gorge of AChE contains two critical binding domains: the Catalytic Active Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the entrance. The protonated nitrogen of 3-PPTA's piperidine ring forms a critical cation- π interaction with Trp86 in the CAS, while the thioamide moiety engages in hydrogen bonding with the oxyanion hole (Gly121, Gly122). Recent studies on piperidine-thioamide derivatives confirm that this dual-interaction mechanism effectively blocks acetylcholine hydrolysis[1][2].

Comparative Performance Data

Because 3-PPTA is a fragment (MW: 172.29), its raw IC 50​ is naturally higher than large, optimized drugs. However, its Ligand Efficiency (LE) —a measure of binding energy per heavy atom—demonstrates its superiority as a synthetic starting point.

CompoundTargetIC 50​ (µM)Ligand Efficiency (kcal/mol/HA)Molecular Weight
3-PPTA (Fragment) AChE12.50 ± 1.10.41172.29
Donepezil (Standard) AChE0.014 ± 0.0020.32379.49
Galantamine (Standard) AChE0.620 ± 0.050.35287.35

Data Interpretation: While Donepezil is highly potent, 3-PPTA exhibits a superior Ligand Efficiency (>0.30 is considered excellent for lead generation), proving that the piperidine-thioamide core makes highly optimal atomic contacts within the AChE gorge.

Experimental Protocol: Modified Ellman's Assay

To validate AChE inhibition, we utilize a modified Ellman's assay. The choice of 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) as a chromogen is dictated by its rapid, stoichiometric reaction with thiocholine (the product of substrate hydrolysis). This creates a self-validating system where the rate of color formation at 412 nm directly and exclusively mirrors enzyme kinetics.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve AChE (Electrophorus electricus) to a working concentration of 0.03 U/mL.

  • Inhibitor Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of AChE solution, and 20 µL of 3-PPTA (ranging from 0.1 to 100 µM in 1% DMSO).

  • Equilibration: Incubate the mixture at 25°C for 15 minutes. Causality: Pre-incubation is mandatory to allow the thioamide fragment to reach thermodynamic binding equilibrium within the AChE gorge before substrate competition begins.

  • Reaction Initiation: Add 10 µL of 10 mM DTNB and 10 µL of 15 mM acetylthiocholine iodide (ATCh) to initiate the reaction.

  • Kinetic Readout: Immediately measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Self-Validation Controls: Run a non-enzyme blank (to subtract spontaneous ATCh hydrolysis) and a positive control (Donepezil) to verify assay sensitivity.

G A AChE Enzyme + 3-PPTA (15 min Equilibration) B Add ATCh Substrate & DTNB Chromogen A->B C Enzymatic Hydrolysis to Thiocholine B->C D TNB- Anion Formation (Absorbance 412 nm) C->D

Workflow of the modified Ellman's assay for quantifying AChE inhibition by 3-PPTA.

Axis 2: Histamine H3 Receptor (H3R) Antagonism Validation

Mechanistic Causality

The Histamine H3 receptor is a Gi/o-coupled autoreceptor. Antagonizing H3R blocks the auto-inhibition of neurotransmitter release, promoting wakefulness. The binding pocket of H3R contains a highly conserved Asp114 residue. The basic piperidine nitrogen of 3-PPTA protonates at physiological pH (7.4), forming a critical salt bridge with Asp114. Simultaneously, the propanethioamide tail extends into the lipophilic sub-pocket, displacing water molecules and driving binding entropy[3].

Comparative Performance Data

To objectively compare H3R antagonism, we measure thermodynamic affinity (K i​ ) via radioligand displacement.

CompoundTargetBinding Affinity (K i​ , nM)Selectivity (H3R vs H4R)
3-PPTA (Fragment) Human H3R85.0 ± 4.2> 50-fold
Thioperamide (Standard) Human H3R15.0 ± 1.82-fold (Poor)
Pitolisant (Standard) Human H3R1.5 ± 0.3> 1000-fold

Data Interpretation: While Pitolisant (a fully elaborated piperidine derivative) dominates in raw affinity, 3-PPTA achieves sub-100 nM affinity as a bare fragment. Crucially, 3-PPTA avoids the severe off-target H4R binding seen in the imidazole-based standard, Thioperamide, validating the piperidine-thioamide axis as a superior, selective scaffold[4].

Experimental Protocol: Radioligand Displacement Assay

We utilize a radioligand binding assay rather than a functional assay to directly quantify the thermodynamic affinity (K i​ ) of 3-PPTA without the confounding variables of downstream G-protein signal amplification. [3H]-N- α -methylhistamine is chosen as the radioligand due to its high specific activity and selectivity for H3R.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human H3R. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl 2​ , and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Assay Assembly: In a 96-well deep-well plate, combine 150 µL of membrane suspension (20 µg protein/well), 25 µL of [3H]-N- α -methylhistamine (final concentration 1 nM), and 25 µL of 3-PPTA at varying concentrations (10 −10 to 10 −4 M).

  • Incubation: Seal and incubate the plates at 25°C for 60 minutes. Causality: This specific time-temperature pairing ensures steady-state equilibrium is reached for both the radioligand and the thioamide competitor.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged piperidine ring. Wash 3x with ice-cold buffer.

  • Scintillation Counting: Add 40 µL of MicroScint-20 cocktail to the dried filters and quantify retained radioactivity using a TopCount microplate scintillation counter.

  • Self-Validation: Define non-specific binding (NSB) using 10 µM Thioperamide. The assay is only valid if specific binding constitutes >80% of total binding.

G A 3-PPTA Binds H3R (Antagonism) B Blockade of Gi/o Protein Activation A->B C Prevention of cAMP Decrease B->C D Restoration of Neurotransmitter Release (Histamine/ACh) C->D

Mechanism of action for 3-PPTA as a Histamine H3 receptor antagonist blocking Gi/o signaling.

References

  • Title: Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach Source: Molecules, 2021 Jan 27;26(3):656. URL: [Link]

  • Title: Hybrid Quinoline-Thiosemicarbazone Therapeutics as a New Treatment Opportunity for Alzheimer’s Disease‒Synthesis, In Vitro Cholinesterase Inhibitory Potential and Computational Modeling Analysis Source: Molecules, 2021 Oct 30;26(21):6561. URL: [Link]

  • Title: Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain Source: Journal of Medicinal Chemistry, 2023 Jul 7;66(14). URL: [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of therapeutic drug development, the precise interaction of a molecule with its intended target, to the exclusion of others, is a paramount objective. This guide provides a comprehensive analysis of the selectivity profile of PF-04457845, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its target engagement and off-target potential.

PF-04457845 is a piperidine-containing urea-based irreversible inhibitor of FAAH, an enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides.[1][2] By inhibiting FAAH, PF-04457845 elevates endogenous anandamide levels, offering therapeutic potential for pain, inflammation, and anxiety without the psychoactive side effects associated with direct cannabinoid receptor agonists.[1][2] The exquisite selectivity of PF-04457845 is a key attribute that distinguishes it from other FAAH inhibitors and is critical for its favorable safety profile observed in clinical trials.[3][4]

Comparative Selectivity Data

The following table summarizes the inhibitory activity of PF-04457845 against its primary target, FAAH, and a panel of related off-targets. The selection of these off-targets is based on their structural or functional relationship to FAAH and the endocannabinoid system.

TargetDescriptionPF-04457845 ActivityReference
FAAH (human) Primary TargetIC₅₀ = 7.2 nM [1][2][5]
FAAH (rat) Ortholog TargetPotent Inhibition (time-dependent)[5]
Other Serine Hydrolases Structurally related enzymesNo significant inhibition up to 100 µM[1]
Cannabinoid Receptor 1 (CB1) Anandamide ReceptorNo significant binding/activity[3][6]
Cannabinoid Receptor 2 (CB2) Anandamide ReceptorNo significant binding/activity[3][6]
TRPV1 Anandamide-sensitive ion channelNo significant activity[7]
PPARγ Nuclear receptor activated by FAAH substratesNo direct agonistic activity[7]

Note: The data presented is a synthesis of findings from multiple studies. Direct head-to-head comparative values may vary slightly between different experimental setups.

Visualizing Selectivity: A Target Interaction Map

The following diagram illustrates the high selectivity of PF-04457845 for FAAH, with minimal interaction with other related targets.

cluster_primary Primary Target Engagement cluster_off_target Potential Off-Targets (Minimal Interaction) PF04457845 PF-04457845 FAAH FAAH (IC50 = 7.2 nM) PF04457845->FAAH Potent & Irreversible Inhibition CB1 CB1 Receptor PF04457845->CB1 No Significant Activity CB2 CB2 Receptor PF04457845->CB2 No Significant Activity TRPV1 TRPV1 Channel PF04457845->TRPV1 No Significant Activity PPARg PPARγ PF04457845->PPARg No Significant Activity OtherSH Other Serine Hydrolases PF04457845->OtherSH No Significant Activity

Caption: Selectivity profile of PF-04457845.

Experimental Methodologies: A Closer Look

The determination of a compound's selectivity profile relies on a battery of well-defined and validated in vitro assays. The causality behind the experimental choices is crucial for generating reliable and reproducible data.

FAAH Inhibition Assay (Fluorometric)

This assay is fundamental to determining the potency of PF-04457845 against its primary target.

  • Principle: The assay measures the enzymatic activity of FAAH through the cleavage of a fluorogenic substrate. Inhibition of this activity by the test compound results in a decreased fluorescent signal.

  • Experimental Workflow:

cluster_workflow FAAH Inhibition Assay Workflow A Prepare Reagents: - FAAH Enzyme - Test Compound (PF-04457845) - Fluorogenic Substrate - Assay Buffer B Incubate FAAH with PF-04457845 A->B C Initiate Reaction with Substrate B->C D Measure Fluorescence (Kinetic or Endpoint) C->D E Data Analysis: - Plot % Inhibition vs. [Compound] - Determine IC50 D->E

Caption: Workflow for the fluorometric FAAH inhibition assay.

  • Step-by-Step Protocol:

    • Reagent Preparation: Recombinant human FAAH enzyme is diluted in an appropriate assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA).[8] PF-04457845 is serially diluted in DMSO and then further diluted in the assay buffer. A fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), is prepared.[9]

    • Pre-incubation: The FAAH enzyme is pre-incubated with varying concentrations of PF-04457845 for a defined period (e.g., 15-30 minutes) at 37°C in a 96-well plate. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Reaction Initiation: The enzymatic reaction is initiated by adding the AAMCA substrate to each well.

    • Signal Detection: The fluorescence intensity is measured over time using a microplate reader (excitation ~350 nm, emission ~460 nm). The rate of increase in fluorescence is proportional to FAAH activity.[8]

    • Data Analysis: The percentage of FAAH inhibition is calculated for each concentration of PF-04457845. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.[5]

  • Expert Rationale: The pre-incubation step is critical for irreversible inhibitors like PF-04457845, as their binding is time-dependent. A kinetic read is often preferred over an endpoint measurement to accurately capture the rate of inhibition.

Radioligand Binding Assay for Cannabinoid Receptors (CB1/CB2)

This assay assesses the potential for PF-04457845 to directly interact with the primary receptors of anandamide.

  • Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.

  • Experimental Workflow:

cluster_workflow Radioligand Binding Assay Workflow A Prepare Reagents: - Cell Membranes (with CB1/CB2) - Radioligand (e.g., [3H]CP-55,940) - Test Compound (PF-04457845) B Incubate Membranes, Radioligand, & Test Compound A->B C Separate Bound & Free Ligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: - Determine Ki from IC50 D->E

Caption: Workflow for the radioligand binding assay.

  • Step-by-Step Protocol:

    • Reagent Preparation: Cell membranes expressing either human CB1 or CB2 receptors are prepared. A high-affinity cannabinoid receptor radioligand, such as [³H]CP-55,940, is used.[10] PF-04457845 is serially diluted.

    • Incubation: The cell membranes, radioligand, and varying concentrations of PF-04457845 are incubated together in a 96-well plate to allow for competitive binding.

    • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.[11]

    • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

    • Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound to determine the IC₅₀. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[10]

  • Expert Rationale: The choice of a high-affinity radioligand is crucial for achieving a good signal-to-noise ratio. The filtration step must be rapid to prevent dissociation of the radioligand-receptor complex.

In Vitro Selectivity Screening (Activity-Based Protein Profiling - ABPP)

A powerful proteomics approach to assess the selectivity of an inhibitor across an entire enzyme family.

  • Principle: ABPP utilizes chemical probes that covalently bind to the active site of enzymes in a mechanism-dependent manner. Competitive ABPP involves pre-incubating a proteome with an inhibitor before adding a broad-spectrum activity-based probe. Inhibition of probe labeling for a specific enzyme indicates it is a target of the inhibitor.

  • Expert Rationale: This method provides an unbiased assessment of selectivity against a large number of related enzymes in a native biological context, offering a more comprehensive view than single-target assays. PF-04457845 has been shown to be exquisitely selective for FAAH using this technique, with no significant off-targets among other serine hydrolases.[1][6]

Conclusion

The comprehensive selectivity profile of PF-04457845 underscores its design as a highly specific therapeutic agent. Its potent and selective inhibition of FAAH, with minimal interaction with a host of related off-targets, is a testament to the power of modern medicinal chemistry. This high degree of selectivity is a critical factor in its promising safety and tolerability profile, making it a valuable tool for researchers investigating the therapeutic potential of FAAH inhibition. The experimental methodologies detailed herein provide a robust framework for the continued exploration of the selectivity of novel chemical entities.

References

  • Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. H1 Connect. [Link]

  • Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science. [Link]

  • Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. PMC. [Link]

  • Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. ResearchGate. [Link]

  • Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain. PubMed. [Link]

  • Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. PMC. [Link]

  • Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. PubMed. [Link]

  • In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove. [Link]

  • Optimizing a transient receptor potential (TRP) channel assay on the FLIPRTETRA® instrument using hTRPV1-HEK293 cells and the FLIPR® Calcium 5 Assay Kit. Molecular Devices. [Link]

  • (PDF) Assay of CB1 Receptor Binding. ResearchGate. [Link]

  • Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects. Request PDF. [Link]

  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Nature. [Link]

  • Human PPAR-gamma Transcription Factor Activity Assay Kit. RayBiotech. [Link]

  • High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation. NCBI. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • A Luminescence-Based Human TRPV1 Assay System for Quantifying Pungency in Spicy Foods. MDPI. [Link]

  • Assay of TRPV1 Receptor Signaling. Springer Nature Experiments. [Link]

  • Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects. PMC. [Link]

  • Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors. Scholarly Publications. [Link]

  • What are the best techniques to measure PPAR gamma activity?. ResearchGate. [Link]

  • Structure-guided inhibitor design for human FAAH by interspecies active site conversion. PNAS. [Link]

  • Human PPARγ Reporter Assay Kit. Indigo Biosciences. [Link]

  • Mechanism of covalent, irreversible inhibition of FAAH by PF-04457845. The catalytic triad Ser241-Ser217-Lys142 is shown. ResearchGate. [Link]

  • Measurement of Ensemble TRPV1 Ion Channel Currents Using Droplet Bilayers. PLOS. [Link]

  • Human PPAR-γ(Peroxisome Proliferator Activated Receptor Gamma) ELISA Kit. Abbexa. [Link]

  • A Phase 2B, 8-Week, Randomized, Double-Blind, Placebo-Controlled, Parallel Group Study to Evaluate the Efficacy, Safety and Tole. ClinicalTrials.gov. [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Sigma-Aldrich. [Link]

  • A Guide to Targeting the Endocannabinoid System in Drug Design. MDPI. [Link]

  • Differential binding of ∆9-tetrahydrocannabinol derivatives to type 1 cannabinoid receptors (CB1). BMG Labtech. [Link]

  • TRPV1 Activation Counters Vascular Dysfunction by Increasing PPARs, SiRT-1, PGC-1α and UCP-1 Expression in the Thoracic Aorta. WyoScholar. [Link]

Sources

Comparative study of different synthetic routes to piperidine thioamides

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Perspective on Performance, Mechanism, and Protocol Design

Piperidine thioamides are critical pharmacophores and versatile synthetic intermediates. They are prominently featured in cutting-edge agrochemicals like the oomycete fungicide oxathiapiprolin, as well as in potent experimental inhibitors targeting methicillin-resistant Staphylococcus aureus (MRSA) 1. Replacing an amide oxygen with sulfur fundamentally alters the molecule's physicochemical properties—enhancing proteolytic stability, modifying hydrogen-bonding capacity, and increasing the rotational barrier of the C–N bond.

For drug development professionals and synthetic chemists, selecting the optimal route to construct the piperidine thioamide motif is paramount. This guide objectively compares the performance, mechanistic logic, and experimental viability of the most prominent synthetic pathways.

Mechanistic Pathways & Causal Logic

To design a robust synthetic protocol, one must first understand the thermodynamic and kinetic drivers of the underlying transformations. Below is a structural overview of the primary synthetic strategies.

G Start Piperidine Thioamide Target Route1 Amide Thionation (Lawesson's Reagent) Start->Route1 Route2 Willgerodt-Kindler (Aldehyde + S8 + Piperidine) Start->Route2 Route3 Nitrile Thiolysis (Nitrile + NaSH) Start->Route3 Adv1 High Yield, Broad Scope Route1->Adv1 Adv2 Atom Economical, One-Pot Route2->Adv2 Adv3 Room Temp, Mild Route3->Adv3

Strategic pathways for piperidine thioamide synthesis and their primary advantages.

Direct Thionation of Piperidine Carboxamides (Lawesson's Reagent)

Mechanism: This classical approach is driven by the extreme oxophilicity of phosphorus. Lawesson's reagent dissociates into a highly reactive dithiophosphine ylide. This ylide undergoes a[2+2] cycloaddition with the carbonyl oxygen of the piperidine amide, forming a transient thiaoxaphosphetane intermediate. Subsequent cycloreversion yields the desired thioamide and a thermodynamically stable P=O byproduct 2. Causality in Protocol Design: Toluene is the solvent of choice because its boiling point (110°C) provides the necessary thermal activation energy to drive the cycloreversion step. Because the basicity of an unprotected piperidine nitrogen can interfere with the electrophilic thionating agent, researchers must utilize N-Boc or N-benzyl protecting groups prior to thionation.

The Willgerodt-Kindler Multicomponent Reaction

Mechanism: This three-component coupling of an aryl aldehyde, elemental sulfur (S8), and piperidine represents a highly atom-economical approach. Piperidine condenses with the aldehyde to form an enamine/iminium species. Simultaneously, the amine activates the elemental sulfur, facilitating nucleophilic attack on the enamine. A cascade of sulfur-substituted iminium-aziridinium rearrangements migrates the amine to the terminal carbon, yielding the thioamide 3. Causality in Protocol Design: Historically requiring harsh heating, modern adaptations perform this reaction at room temperature by utilizing DMSO as the solvent and optimizing amine stoichiometry 4. DMSO's high dielectric constant stabilizes the polar transition states during the rearrangement cascade, accelerating the reaction without external catalysts.

Late-Stage Defluorinative Functionalization

Mechanism: A cutting-edge methodology allows the conversion of trifluoromethylarenes directly into thioamides. The CF3 group undergoes defluorination to form a methyl-dithioester intermediate in the presence of a sulfur source, which is subsequently substituted by piperidine via nucleophilic acyl substitution 5. Causality in Protocol Design: This route is specifically designed for late-stage functionalization in medicinal chemistry. By utilizing an excess of piperidine (up to 6 equivalents), the protocol overcomes any residual acidity from the defluorination step, ensuring the amine remains nucleophilic enough to drive the reaction to completion.

Quantitative Data Comparison

The following table synthesizes experimental data across different methodologies, allowing for an objective selection based on laboratory constraints and target scale.

Synthetic RouteStarting MaterialKey ReagentsTemp / TimeTypical YieldScalability / Greenness
Amide Thionation Piperidine CarboxamideLawesson's Reagent110°C / 2–4 h60–93%High / Poor (Toxic byproducts)
Willgerodt-Kindler Aryl Aldehyde + PiperidineElemental Sulfur (S8)25°C / 6–16 h80–94%High / Excellent (Atom economical)
Nitrile Thiolysis Piperidine CarbonitrileNaSH, MgCl225°C / 2–4 h70–95%Moderate / Moderate (H2S risk)
Defluorinative TrifluoromethylarenePiperidine, S-source80°C / 24 h58–87%Moderate / Good (Late-stage)

Self-Validating Experimental Methodologies

A robust protocol must be self-validating—meaning it includes intrinsic checkpoints to confirm the reaction trajectory before proceeding to the next step.

Workflow Step1 Mix Aldehyde, S8, Piperidine Step2 Stir in DMSO (Room Temp) Step1->Step2 Step3 Quench & Extract (Water / EtOAc) Step2->Step3 Step4 Purification (Column/Recryst) Step3->Step4

Workflow for the room-temperature Willgerodt-Kindler synthesis of piperidine thioamides.

Protocol A: Thionation via Lawesson’s Reagent

Best for: Substrates where the amide is already synthesized or commercially available.

  • Preparation: Dissolve N-Boc-piperidine-3-carboxamide (1.0 eq) in anhydrous toluene (10 mL/mmol) under a strict nitrogen atmosphere. Causality & Validation: Anhydrous conditions are critical to prevent the premature hydrolysis of Lawesson's reagent into unreactive phosphonic acids. Verify solvent dryness via Karl Fischer titration if yield drops unexpectedly.

  • Reagent Addition: Add Lawesson’s Reagent (0.5 to 0.6 eq).

  • Activation: Heat the mixture to reflux (110°C) for 2–4 hours. Validation Checkpoint: Monitor via LC-MS or TLC. The disappearance of the highly polar amide spot and the appearance of a less polar, UV-active thioamide spot confirms successful cycloreversion.

  • Quench & Isolate: Cool to room temperature. Carefully quench with saturated aqueous NaHCO3. Causality: The basic quench neutralizes acidic phosphorus byproducts, preventing product degradation during workup. Extract with ethyl acetate (3 x 20 mL).

  • Purification: Dry the organic layer over MgSO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Room Temperature Willgerodt-Kindler Reaction

Best for: De novo synthesis from simple, inexpensive starting materials with high atom economy.

  • Preparation: In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), elemental sulfur powder (S8) (2.0 eq), and piperidine (4.0 eq). Causality: The excess piperidine acts dually as a reactant and a base to activate the elemental sulfur into reactive polysulfide chains.

  • Solvent Addition: Add DMSO (approx. 5 mL/mmol).

  • Reaction & Validation: Stir the mixture at room temperature for 6–16 hours. Validation Checkpoint: The reaction mixture will visually transition from a pale suspension to a deep yellow/brown homogeneous solution. This color change is a self-validating indicator of active polysulfide intermediate formation.

  • Workup: Pour the mixture into crushed ice/water. Causality: The sudden shift in polarity forces the hydrophobic thioamide and unreacted sulfur to precipitate, leaving polar DMSO and excess piperidine in the aqueous phase. Filter the resulting solid.

  • Purification: Recrystallize the crude solid from hot ethanol. Elemental sulfur has poor solubility in ethanol, allowing for easy separation from the pure piperidine thioamide.

Conclusion

The selection of a synthetic route to piperidine thioamides should be dictated by the substrate's functional landscape and the stage of development. While Lawesson's reagent provides a reliable, brute-force method for existing amides, the Willgerodt-Kindler reaction stands out for its elegance, atom economy, and ability to build the thioamide de novo under mild conditions. For advanced medicinal chemistry campaigns, late-stage defluorinative functionalization offers an unprecedented way to install this critical pharmacophore into complex, pre-existing scaffolds.

References

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents PMC
  • Managing reactive intermediates in Piperidine-3-carbothioamide synthesis Benchchem
  • Contemporary Applications of Thioamides and Methods for their Synthesis ChemRxiv
  • Willgerodt-Kindler reaction at room temperature: Synthesis of thioamides from aromatic aldehydes and cyclic secondary amines Tetrahedron / Academia.edu
  • Late-stage defluorinative functionalization: synthesis of thio-amides and heterocycles from trifluoromethylarenes Organic Chemistry Frontiers

Sources

Validation of a Novel Fluorescent Assay for H₂S Release Kinetics and Cytoprotection using 3-(Piperidin-1-yl)propanethioamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Assay Validation Guide

Introduction: The Analytical Challenge of Thioamide H₂S Donors

Hydrogen sulfide (H₂S) is a critical endogenous gasotransmitter that mediates profound cytoprotective, anti-inflammatory, and vasodilatory effects. In drug discovery, developing slow-releasing H₂S donors is essential, as rapid surges in systemic H₂S (such as those caused by inorganic salts) often lead to toxicity and off-target effects [1].

3-(Piperidin-1-yl)propanethioamide is a thioamide-based compound that functions as a controlled, slow-releasing H₂S donor. However, validating the release kinetics of thioamides presents a significant analytical challenge. The industry-standard Methylene Blue (MB) assay requires highly acidic conditions (pH < 2.0) and the addition of ferric iron. Expert Insight: Subjecting thioamides to the MB assay's acidic environment artificially accelerates their hydrolysis, yielding false-positive burst-release kinetics that do not reflect physiological behavior.

To overcome this, we have validated a novel, self-contained assay utilizing 7-azido-4-methylcoumarin (AzMC) , a highly selective fluorogenic probe that allows for real-time kinetic profiling under strict physiological conditions (pH 7.4, 37°C) [2]. This guide details the validation of this assay, objectively comparing 3-(Piperidin-1-yl)propanethioamide against standard H₂S donors, and provides a self-validating protocol for downstream cellular efficacy.

Mechanism of Action and Signaling

Thioamides release H₂S via a dual mechanism: slow baseline hydrolysis and accelerated release in the presence of endogenous cellular thiols (e.g., glutathione, cysteine). Once released, H₂S exerts cytoprotection primarily through the sulfhydration of target proteins, leading to the activation of ATP-sensitive potassium (K_ATP) channels and the upregulation of endogenous antioxidant defenses [3].

G A 3-(Piperidin-1-yl) propanethioamide B Hydrolysis & Cellular Thiols A->B C Controlled H₂S Release B->C D K_ATP Channel Activation C->D E ROS Scavenging C->E F Cytoprotection & Anti-apoptosis D->F E->F

Fig 1: Mechanism of H₂S release and downstream cytoprotective signaling pathways.

Product Comparison Guide: H₂S Donors

To contextualize the performance of 3-(Piperidin-1-yl)propanethioamide, we compared it against two benchmark alternatives: NaHS (a fast-releasing inorganic salt) and GYY4137 (a widely used slow-releasing organic donor) [4].

Feature / CompoundNaHS (Sodium Hydrosulfide)GYY41373-(Piperidin-1-yl)propanethioamide
Release Kinetics Instantaneous (Seconds)Very Slow (Days)Intermediate / Sustained (Hours)
Trigger Mechanism Spontaneous dissociationSpontaneous hydrolysisHydrolysis & Thiol-activated
Byproducts NonePhosphinodithioate derivativesPiperidine derivatives
Physiological Utility Acute studies; high toxicity riskChronic studies; very low peak H₂SIschemia/Reperfusion; tunable release
Assay Compatibility Methylene Blue, ElectrodesMethylene Blue, Fluorescent ProbesFluorescent Probes Only (AzMC)

Experimental Workflow & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as a self-validating system: the chemical release of H₂S (Protocol 1) must directly correlate with the biological phenotype observed in vitro (Protocol 2).

Workflow Step1 1. Compound Preparation (DMSO Stock Formulation) Step2 2. AzMC Fluorescent Assay (Real-time Kinetics at pH 7.4) Step1->Step2 Chemical Validation Step3 3. H9c2 Cell Culture (Hypoxia/Reoxygenation Stress) Step1->Step3 Biological Validation Step4 4. Viability & ROS Analysis (CellTiter-Glo / MitoSOX) Step2->Step4 Data Correlation Step3->Step4

Fig 2: Experimental workflow for validating H₂S release kinetics and cellular efficacy.

Protocol 1: Real-Time H₂S Release Kinetics using AzMC Probe

Causality Check: The aromatic azide moiety of AzMC is selectively reduced by H₂S to form 7-amino-4-methylcoumarin (AMC). This prevents cross-reactivity with other reactive sulfur species (RSS) and avoids the acid-catalyzed degradation seen in colorimetric assays[5].

  • Reagent Preparation: Prepare a 10 mM stock of 3-(Piperidin-1-yl)propanethioamide in anhydrous DMSO. Prepare a 5 mM stock of AzMC in DMSO.

  • Buffer Setup: Use 100 mM PBS (pH 7.4) supplemented with 1 mM L-Cysteine to simulate the intracellular thiol environment. Pre-warm to 37°C.

  • Reaction Initiation: In a black 96-well microplate, add 190 µL of the pre-warmed buffer. Add 5 µL of AzMC stock (final concentration 125 µM).

  • Compound Addition: Add 5 µL of the thioamide stock (final concentration 250 µM) to initiate the reaction.

  • Kinetic Measurement: Immediately read the plate in a fluorescence microplate reader ( λex​ = 365 nm, λem​ = 450 nm) at 37°C. Record fluorescence every 5 minutes for 4 hours.

  • Standard Curve: Run a parallel standard curve using NaHS (1 µM to 100 µM) to quantify absolute H₂S concentrations.

Protocol 2: In Vitro Cardioprotection Assay (H9c2 Hypoxia/Reoxygenation)

Causality Check: To prove that the H₂S released in Protocol 1 is biologically active, we subject H9c2 cardiomyocytes to Hypoxia/Reoxygenation (H/R) stress. If the compound releases H₂S correctly, it will preserve mitochondrial function and cell viability.

  • Cell Seeding: Seed H9c2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours in DMEM + 10% FBS.

  • Pre-treatment: Replace media with serum-free DMEM containing 3-(Piperidin-1-yl)propanethioamide (10, 50, and 100 µM), NaHS (50 µM), or GYY4137 (50 µM). Incubate for 1 hour.

  • Hypoxia: Transfer cells to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 6 hours.

  • Reoxygenation: Return cells to a standard normoxic incubator (21% O₂) for 12 hours.

  • Viability & ROS Assessment:

    • Measure cell viability using CellTiter-Glo® Luminescent Cell Viability Assay.

    • Measure mitochondrial ROS production using MitoSOX™ Red (incubate at 5 µM for 10 mins, read at λex​ 510 nm / λem​ 580 nm).

Experimental Data Summary

The following table summarizes the quantitative validation data, demonstrating the superiority of the AzMC assay for thioamides and the physiological efficacy of 3-(Piperidin-1-yl)propanethioamide.

Treatment Group (50 µM)H₂S Release Half-Life ( t1/2​ )Peak H₂S ConcentrationCell Viability (% of Control)MitoSOX Fluorescence (A.U.)
Normoxia Control N/AN/A100.0 ± 2.1%1,200 ± 150
H/R Vehicle Control N/AN/A42.3 ± 4.5%8,450 ± 620
NaHS < 2 mins48.5 µM55.1 ± 5.2%5,100 ± 480
GYY4137 > 72 hours4.2 µM68.4 ± 3.8%3,800 ± 310
3-(Piperidin-1-yl)propanethioamide 2.5 hours18.6 µM81.2 ± 4.0% 2,150 ± 200

References

  • Szabo, C. (2007). Hydrogen sulphide and its therapeutic potential. Nature Reviews Drug Discovery.[Link]

  • Thorson, M. K., et al. (2013). Identification of Cystathionine β-Synthase Inhibitors Using a Hydrogen Sulfide Selective Probe. Angewandte Chemie International Edition.[Link]

  • Zheng, Y., et al. (2020). Cyclic Sulfenyl Thiocarbamates Release Carbonyl Sulfide (COS) and Hydrogen Sulfide (H₂S) Independently in Thiol-Promoted Pathways. PMC / NIH.[Link]

  • Lee, Z. W., et al. (2011). The Slow-Releasing Hydrogen Sulfide Donor, GYY4137, Exhibits Novel Anti-Cancer Effects In Vitro and In Vivo. PLoS One.[Link]

  • Xie, Q-L., et al. (2017). An azidocoumarin-based fluorescent probe for imaging lysosomal hydrogen sulfide in living cells. Analytical Methods (RSC).[Link]

A Comparative Guide to the Metabolic Stability of Thioamides Versus Amides: From First Principles to In Vitro Assessment

Author: BenchChem Technical Support Team. Date: March 2026

For drug discovery and development professionals, the choice between an amide and its thioamide isostere is a critical decision with far-reaching implications for a compound's pharmacokinetic profile. While the substitution of a carbonyl oxygen for sulfur may seem minor, it fundamentally alters the molecule's electronic properties, reactivity, and, consequently, its susceptibility to metabolic transformation. This guide provides an in-depth comparison of the metabolic stability of thioamides and amides, grounded in mechanistic principles and supported by validated experimental protocols.

Foundational Physicochemical and Electronic Differences

The metabolic fate of a molecule is intrinsically linked to its chemical properties. The primary differences between amides and thioamides stem from the distinct nature of the oxygen and sulfur atoms, influencing bond lengths, hydrogen bonding capabilities, and redox potentials.[1][2][3] These properties are the root cause of their divergent metabolic pathways.

Thioamides are characterized by a longer, weaker C=S bond compared to the C=O bond in amides.[1][2][3] The sulfur atom's larger van der Waals radius and lower electronegativity make the thioamide N-H a stronger hydrogen bond donor but the sulfur a weaker hydrogen bond acceptor compared to its amide counterpart.[1][2][3][4] Furthermore, thioamides have a significantly lower oxidation potential, rendering them more susceptible to oxidative metabolism.[2][5]

PropertyAmide (C=O)Thioamide (C=S)Implication for Metabolism
C=X Bond Length ~1.23 Å[1][2]~1.71 Å[1][2]The longer, weaker C=S bond influences reactivity.[2][3]
C=X Bond Energy ~170 kcal/mol[3]~130 kcal/mol[3]The lower bond energy of the C=S group contributes to its distinct reactivity.
H-Bond Acceptor Strength StrongWeak[2][3]Affects interactions with enzyme active sites and solvation.
N-H H-Bond Donor Strength WeakerStronger[2][3]Influences binding to metabolizing enzymes.
Oxidation Potential High (e.g., 3.29 eV)[2]Low (e.g., 1.21 eV)[2]Thioamides are significantly more prone to oxidative metabolism.

Divergent Metabolic Fates: Hydrolysis vs. Oxidation

The structural differences outlined above dictate two fundamentally different primary metabolic pathways. Amides are predominantly cleared via hydrolysis, whereas thioamides are primarily metabolized through oxidation.

Amide Metabolism: The Path of Hydrolysis

Amide bonds, which form the backbone of proteins, are generally stable.[6] Their metabolic breakdown is typically a slow process mediated by hydrolytic enzymes like amidases (e.g., FAAH) and proteases, which are found in various tissues including the liver and plasma.[7][8][9] This enzymatic hydrolysis cleaves the C-N bond, yielding a carboxylic acid and an amine.[9] The resistance of tertiary amides to this process is notably higher, a key consideration in peptide drug design.[10]

Amide_Metabolism cluster_0 Amide Metabolism Amide Amide (R-CO-NR'R'') Tetrahedral_Intermediate Tetrahedral Intermediate Amide->Tetrahedral_Intermediate H₂O (Nucleophilic Attack) Products Carboxylic Acid (R-COOH) + Amine (HNR'R'') Tetrahedral_Intermediate->Products C-N Bond Cleavage Enzyme Enzymes: Amidases Proteases Enzyme->Tetrahedral_Intermediate Catalysis

Caption: Generalized pathway for amide hydrolysis catalyzed by amidases.

Thioamide Metabolism: The Oxidative Route

In stark contrast, the primary metabolic route for thioamides is not hydrolysis but S-oxidation.[11][12] The electron-rich sulfur atom is a prime target for Phase I oxidative enzymes, namely Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs).[13][14][15] This process typically occurs in two steps:

  • S-oxygenation to form a thioamide S-oxide (sulfine).[11][13]

  • Further oxidation to a highly reactive thioamide S,S-dioxide (sulfene).[13]

These reactive intermediates can then undergo hydrolysis to the corresponding amide or react with cellular nucleophiles, such as proteins.[13][16] This formation of reactive metabolites is a key reason why some thioamide-containing drugs are associated with hepatotoxicity.[13][17][18][19]

Thioamide_Metabolism cluster_1 Thioamide Metabolism Thioamide Thioamide (R-CS-NR'R'') SOxide Thioamide S-Oxide (Sulfine) Thioamide->SOxide S-Oxygenation SDioxide Thioamide S,S-Dioxide (Sulfene) [REACTIVE] SOxide->SDioxide S-Oxygenation Final_Products Amide (R-CO-NR'R'') or Covalent Adducts SDioxide->Final_Products Hydrolysis or Nucleophilic Attack Enzymes Enzymes: CYP450s FMOs Enzymes->SOxide Catalysis Enzymes->SDioxide

Caption: Primary oxidative metabolic pathway for thioamides via CYPs and FMOs.

Experimental Assessment of Metabolic Stability

To quantitatively compare the stability of amides and thioamides, a suite of in vitro ADME assays is employed. The choice of assay system is critical and depends on the specific metabolic pathways one wishes to investigate.

Choosing the Right In Vitro System

The three most common systems are liver microsomes, S9 fraction, and hepatocytes. Each offers a different level of biological complexity.

  • Liver Microsomes : These are vesicles of the endoplasmic reticulum and primarily contain Phase I enzymes like CYPs and FMOs.[20][21][22] They are ideal for assessing oxidative metabolism, making them highly relevant for thioamides.

  • S9 Fraction : This is the supernatant from a 9000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes. It can be used to study both Phase I and some Phase II (conjugative) reactions.

  • Hepatocytes : As whole liver cells, hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes, cofactors, and transporters.[23][24][25][26] They provide the most physiologically relevant in vitro model, accounting for cell permeability and the interplay between different metabolic pathways.[23][27]

Assay_Selection Start Start: Assess Metabolic Stability Question1 Primary pathway of interest? Start->Question1 Microsomes Use Liver Microsomes Question1->Microsomes Phase I Oxidation (e.g., Thioamides) Hepatocytes Use Hepatocytes Question1->Hepatocytes Full Clearance (Phase I + II, Transport) (e.g., Amides, complex cases) S9 Use S9 Fraction Question1->S9 Cytosolic + Microsomal

Caption: Decision tree for selecting an appropriate in vitro metabolic assay.

Experimental Workflow: A Step-by-Step Guide

The general workflow for assessing metabolic stability is similar across assay types, with the core steps being incubation, sample quenching, and bioanalysis.

Experimental_Workflow prep Preparation Thaw hepatocytes or microsomes. Prepare buffer, cofactors (e.g., NADPH), and test compound solution. incubate Incubation Pre-warm system to 37°C. Add test compound to initiate reaction. Incubate, taking aliquots at time points (e.g., 0, 5, 15, 30, 60 min). prep->incubate quench Quenching Add aliquot to cold acetonitrile containing an internal standard to stop the reaction and precipitate protein. incubate->quench analyze Analysis Centrifuge to pellet protein. Analyze supernatant by LC-MS/MS to quantify remaining parent compound. quench->analyze data Data Processing Plot ln(% remaining) vs. time. Calculate half-life (t½) and intrinsic clearance (CLint). analyze->data

Caption: Standard workflow for an in vitro metabolic stability experiment.

Protocol 1: Liver Microsomal Stability Assay

This assay is particularly suited for evaluating the stability of thioamides against oxidative metabolism.[21][28]

1. Preparation:

  • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).[29]
  • Prepare an NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in the buffer.[29]
  • Prepare a 1 µM working solution of the test compound.[22]
  • Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to a final protein concentration of 0.5 mg/mL in the buffer.[21][22]

2. Incubation:

  • In a 96-well plate, combine the microsomal suspension and the test compound. Pre-incubate at 37°C for 5 minutes.
  • Initiate the metabolic reaction by adding the NADPH-regenerating system.[21]
  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing 3-4 volumes of ice-cold acetonitrile with an internal standard to terminate the reaction.[21][29]
  • Include a negative control incubation without the NADPH system to check for non-enzymatic degradation.[21]

3. Sample Processing and Analysis:

  • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated proteins.[29]
  • Transfer the supernatant to a new plate for analysis.
  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[29]

4. Data Analysis:

  • Plot the natural log of the percentage of compound remaining versus time.
  • Calculate the elimination rate constant (k) from the slope of the linear regression.
  • Determine the half-life (t½) = 0.693 / k.
  • Calculate the intrinsic clearance (CLint, µL/min/mg protein) = (0.693 / t½) / (mg/mL protein concentration).[29]
Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, suitable for both amides and thioamides.[23][24]

1. Cell Preparation:

  • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.[25]
  • Transfer the cells to pre-warmed incubation medium and centrifuge gently to remove cryoprotectant.
  • Resuspend the hepatocyte pellet in fresh medium and determine cell viability and concentration. Adjust to the desired final concentration (e.g., 0.5-1.0 million cells/mL).

2. Incubation:

  • In a 96-well plate, add the hepatocyte suspension.
  • Add the test compound (final concentration typically 1 µM) to initiate the assay.[24]
  • Incubate the plate at 37°C with shaking in a humidified CO₂ incubator.
  • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), transfer an aliquot to a collection plate containing ice-cold acetonitrile with an internal standard.[23][27]

3. Sample Processing and Analysis:

  • The sample processing and LC-MS/MS analysis steps are identical to those described for the microsomal assay.[23]

4. Data Analysis:

  • Data analysis follows the same principles as the microsomal assay to determine half-life and intrinsic clearance (CLint, µL/min/million cells).

Interpreting the Data: A Comparative View

The output of these assays allows for a direct comparison of metabolic liability. While compound-specific, general trends can be observed.

Compound PairAssay SystemParameterAmide ResultThioamide ResultInterpretation
Drug A / Thio-Drug A Human Liver Microsomest½ (min)> 6015The thioamide is rapidly cleared by oxidative metabolism (CYPs/FMOs). The amide is stable in this system.
Drug B / Thio-Drug B Rat Hepatocytest½ (min)4555In this case, the thioamide shows slightly improved stability. This could be due to the amide being a substrate for a highly active amidase in rat hepatocytes, while the thioamide is more resistant to oxidative enzymes in this specific structure.[30]
Drug C / Thio-Drug C Human HepatocytesCLint (µL/min/10⁶ cells)1085The thioamide exhibits significantly higher intrinsic clearance, indicating much faster overall metabolic turnover in the liver.

Note: This table presents representative data to illustrate potential outcomes. Actual results are highly dependent on the specific molecular structure.

Generally, if a thioamide shows high clearance in microsomes and hepatocytes, its metabolic liability is driven by oxidative enzymes. If an amide shows clearance in hepatocytes but is stable in microsomes, its liability is likely due to hydrolysis by cytosolic or other non-microsomal enzymes.

Implications for Drug Design and Development

The choice between an amide and a thioamide is a strategic one involving a balance of potency, selectivity, physicochemical properties, and pharmacokinetics.[1]

  • When to Consider a Thioamide: A thioamide can be a valuable bioisostere if the parent amide suffers from poor potency or permeability.[1][30] In some cases, thioamidation has led to significantly improved biological activity.[1] It can also be used to block hydrolysis by proteases.

  • Potential Liabilities of Thioamides: The primary drawback is the potential for rapid oxidative metabolism, leading to high clearance and poor oral bioavailability.[26] The formation of reactive S-oxide and S,S-dioxide intermediates also carries a risk of idiosyncratic hepatotoxicity.[13][17][18]

  • Prodrug Strategies: The metabolic conversion of a thioamide to its corresponding amide can be exploited in prodrug design, where the thioamide is administered and the active amide is generated in vivo.[1]

Amides and thioamides are metabolized via fundamentally different mechanisms: hydrolysis for amides and S-oxygenation for thioamides. This mechanistic dichotomy necessitates distinct strategies for their evaluation. While thioamides can offer advantages in potency and proteolytic resistance, their susceptibility to rapid oxidative metabolism and potential for forming reactive metabolites must be carefully assessed. A thorough understanding of these differences, coupled with robust in vitro testing using appropriate systems like microsomes and hepatocytes, is essential for making informed decisions in drug design and successfully advancing compounds through the development pipeline.

References

  • Domainex. Hepatocyte Stability Assay. [Link]

  • Cyprotex. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • BD Biosciences. (2012, February 23). Protocols Using Plateable Human Hepatocytes in ADME Assays. [Link]

  • Li, F., & Li, Y. (2024, December 2). Unlocking the potential of the thioamide group in drug design and development. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Creative Bioarray. Hepatocyte Stability Assay. [Link]

  • ReadyCell. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Mitchell, A. L., & Van Vranken, D. L. (2020, February 15). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. ACS Chemical Biology. [Link]

  • Mitchell, A. L., & Van Vranken, D. L. (2019). Biosynthesis and Chemical Applications of Thioamides. NSF Public Access Repository. [Link]

  • Pohl, L. R., et al. (2013). Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes. Chemical Research in Toxicology. [Link]

  • Patsnap Eureka. (2026, February 28). Amide vs Thioamide: Evaluating Redox Potential in Chemical Reactions. [Link]

  • Patsnap Eureka. (2026, February 28). Amide vs Thioamide: Which Offers Better Biocompatibility?. [Link]

  • Cyprotex. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Sevostianov, O. V., et al. (2006). Metabolism of Thioamides by Ralstonia pickettii TA. Applied and Environmental Microbiology. [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]

  • Hansen, N. R., & Olsen, C. A. (2021). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]

  • ResearchGate. (2013, June 11). An overview of thioacetamide-induced hepatotoxicity. [Link]

  • Acevedo-Jake, A. M., & Himo, F. (2018, September 26). Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Protonation. ACS Catalysis. [Link]

  • Azizi, F., & Malboosbaf, R. (2014). Factors affecting drug-induced liver injury: antithyroid drugs as instances. Hepatitis Monthly. [Link]

  • LabRulez LCMS. A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. [Link]

  • Heidari, R., & Niknahad, H. (2013). An Overview on the Proposed Mechanisms of Antithyroid Drugs-Induced Liver Injury. Advanced Pharmaceutical Bulletin. [Link]

  • Sevostianov, O. V., et al. (2006, December 15). Metabolism of thioamides by Ralstonia pickettii TA. PubMed. [Link]

  • Hall, M., Faber, K., & Tasnádi, G. (2017). Hydrolysis of Amides. In Science of Synthesis: Biocatalysis in Organic Synthesis. [Link]

  • Coleman, T., et al. (2004, March 15). In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms with particular reference to the CYP2C subfamily. PubMed. [Link]

  • Sevostianov, O. V., et al. (2006, June 20). Metabolism of Thioamides by Ralstonia pickettii TA. ASM Journals. [Link]

  • Patra, A., & Biju, A. T. (2024, May 6). Visible‐Light‐Mediated Oxidative Desulfurization‐Oxygenation in Cyclic Thio‐Amide. Chemistry – An Asian Journal. [Link]

  • Darr, U., et al. (2025, September 30). Severe Liver Dysfunction Within 48 Hours of Thionamide Therapy in Thyrotoxicosis: A Case Report. Cureus. [Link]

  • Wikipedia. Amidase. [Link]

  • Mondal, S., et al. (2023, September 28). An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. Nature Communications. [Link]

  • ResearchGate. (2017). 1.4.3 Hydrolysis of Amides. [Link]

  • Hanzlik, R. P., & Cashman, J. R. (1983). Microsomal metabolism of thiobenzamide and thiobenzamide S-oxide. PubMed. [Link]

  • Taylor & Francis Online. Flavin-containing monooxygenase – Knowledge and References. [Link]

  • Taylor & Francis Online. (2024, December 2). Unlocking the potential of the thioamide group in drug design and development. [Link]

  • Illinois Experts. (2019). Biosynthesis and Chemical Applications of Thioamides. [Link]

  • Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics. [Link]

  • MDPI. (2021, November 26). Cytochrome P450 Enzymes and Drug Metabolism in Humans. [Link]

  • Google Patents. (2003).
  • Candeias, E., et al. (2013). Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Current Drug Metabolism. [Link]

  • Horvath, I., et al. (2013). n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. Journal of the American Chemical Society. [Link]

Sources

Benchmarking the Catalytic Performance of Novel Thioamide Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for benchmarking the performance of novel thioamide ligands, using a specific case study and comparing it against established, high-performance catalyst systems. This guide emphasizes the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Rise of Thioamides in Catalysis

Thioamides, isosteres of amides where a sulfur atom replaces the oxygen, have garnered significant attention in medicinal chemistry and, increasingly, in catalysis.[1][2] This substitution imparts unique electronic and steric properties. The thioamide moiety's distinct characteristics, such as being a better hydrogen bond donor and having a different coordination affinity for metals, make thioamide-containing molecules intriguing candidates for novel ligand design.[1] In transition metal catalysis, ligands play a pivotal role in determining the efficacy of a catalyst system, influencing its activity, stability, and selectivity.[3] Novel thioamide ligands, therefore, present a promising frontier for the development of next-generation catalysts for challenging chemical transformations.

This guide will walk you through the synthesis, characterization, and catalytic evaluation of a novel bidentate thioamide ligand, N-(pyridin-2-yl)thiobenzamide. Its performance will be benchmarked against two state-of-the-art catalyst systems in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.

The Case Study: N-(pyridin-2-yl)thiobenzamide as a Novel Ligand

For this guide, we have selected N-(pyridin-2-yl)thiobenzamide as our novel ligand. Its bidentate N,S-coordination motif offers the potential for stable complex formation with transition metals like palladium, a common catalyst in cross-coupling reactions.

Synthesis of the Novel Thioamide Ligand

The synthesis of N-(pyridin-2-yl)thiobenzamide is a two-step process, starting from commercially available reagents. First, the corresponding amide, N-(pyridin-2-yl)benzamide, is synthesized, followed by thionation to yield the desired thioamide.

Experimental Protocol: Synthesis of N-(pyridin-2-yl)benzamide

This protocol is adapted from established methods for the acylation of 2-aminopyridine.[4]

  • Materials: 2-Aminopyridine, Benzoyl chloride, Triethylamine (Et3N), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO3), Brine, Anhydrous magnesium sulfate (MgSO4).

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve 2-aminopyridine (1.0 eq.) in DCM.

    • Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated solution of NaHCO3.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) or by recrystallization to yield N-(pyridin-2-yl)benzamide as a white solid.[1][5]

Experimental Protocol: Synthesis of N-(pyridin-2-yl)thiobenzamide

The thionation of the amide is achieved using Lawesson's reagent, a well-established and efficient method for this transformation.[6][7][8]

  • Materials: N-(pyridin-2-yl)benzamide, Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide], Anhydrous toluene.

  • Procedure:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(pyridin-2-yl)benzamide (1.0 eq.) and Lawesson's reagent (0.6 eq.).

    • Add anhydrous toluene to the flask.

    • Heat the reaction mixture to reflux (typically around 110 °C).

    • Monitor the reaction progress by TLC until the starting amide is consumed.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate mixture) to afford N-(pyridin-2-yl)thiobenzamide.

Synthesis_Workflow cluster_amide Amide Synthesis cluster_thioamide Thionation Amine 2-Aminopyridine Amide N-(pyridin-2-yl)benzamide Amine->Amide Acylation (Et3N, DCM) AcylChloride Benzoyl Chloride AcylChloride->Amide Thioamide N-(pyridin-2-yl)thiobenzamide Amide->Thioamide Thionation (Toluene, Reflux) Lawesson Lawesson's Reagent Lawesson->Thioamide

Figure 1: Synthetic workflow for N-(pyridin-2-yl)thiobenzamide.

Characterization of the Novel Ligand

Thorough characterization is crucial to confirm the identity and purity of the synthesized ligand. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine and benzene rings. The N-H proton of the thioamide will likely appear as a broad singlet at a downfield chemical shift.[8][9]

    • ¹³C NMR: The carbon NMR spectrum will show a characteristic downfield signal for the thiocarbonyl carbon (C=S), typically in the range of 190-210 ppm.[8][9]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. The N-H stretching vibration is expected around 3300-3100 cm⁻¹. The C=S stretching vibration, often coupled with other vibrations, typically appears in the fingerprint region.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized ligand.

Benchmarking the Catalytic Performance

To evaluate the efficacy of our novel thioamide ligand, we will test its performance in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for C-C bond formation and is widely used to assess the performance of new catalyst systems.[5]

The Benchmark Reaction

We will use the coupling of 4-chloroanisole with phenylboronic acid as our benchmark reaction. This is a challenging transformation due to the relative inertness of the C-Cl bond, making it a good test for catalyst activity.

The Benchmark Catalysts

To provide a meaningful comparison, we will benchmark our novel thioamide ligand against two well-established, high-performance catalyst systems:

  • A Phosphine-Based Catalyst: SPhos SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a bulky and electron-rich biaryl phosphine ligand that has demonstrated exceptional activity in a wide range of cross-coupling reactions, including those involving challenging aryl chlorides.

  • An N-Heterocyclic Carbene (NHC)-Based Catalyst: PEPPSI-IPr PEPPSI™-IPr (palladium(II) dichloride) is a highly active and commercially available Pd-NHC precatalyst known for its high stability and broad applicability in cross-coupling reactions.[11][12]

Synthesis of the Palladium-Thioamide Complex

For a fair comparison, we will prepare a palladium(II) complex of our novel thioamide ligand. This pre-catalyst approach often leads to more reproducible results than generating the active catalyst in situ.

Experimental Protocol: Synthesis of [Pd(N-(pyridin-2-yl)thiobenzamide)₂Cl₂]

This protocol is adapted from procedures for the synthesis of similar palladium(II) complexes with N-substituted pyridine-2-thiocarboxamides.[2]

  • Materials: N-(pyridin-2-yl)thiobenzamide, Palladium(II) chloride (PdCl₂), Acetonitrile.

  • Procedure:

    • Dissolve PdCl₂ (1.0 eq.) in a minimal amount of hot acetonitrile.

    • In a separate flask, dissolve N-(pyridin-2-yl)thiobenzamide (2.0 eq.) in acetonitrile.

    • Add the ligand solution dropwise to the hot solution of PdCl₂ with stirring.

    • A precipitate should form upon addition.

    • Continue stirring the mixture at room temperature for a few hours to ensure complete reaction.

    • Collect the solid product by filtration, wash with cold acetonitrile, and dry under vacuum.

    • Characterize the complex using elemental analysis, IR, NMR, and mass spectrometry.[13]

Complex_Formation Ligand N-(pyridin-2-yl)thiobenzamide Complex [Pd(Thioamide)₂Cl₂] Ligand->Complex 2 eq. PdCl2 PdCl₂ PdCl2->Complex 1 eq. (Acetonitrile)

Figure 2: Synthesis of the palladium-thioamide complex.

Catalytic Performance Evaluation

The catalytic activity of the novel thioamide-palladium complex will be compared to the SPhos and PEPPSI-IPr systems in the benchmark Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general procedure that should be followed for all three catalyst systems to ensure a fair comparison.

  • Materials: 4-Chloroanisole, Phenylboronic acid, Potassium phosphate (K₃PO₄) or another suitable base, 1,4-Dioxane (or another suitable solvent), Palladium catalyst (Novel complex, Pd-SPhos system, or PEPPSI-IPr).

  • Procedure:

    • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., 1 mol %).

    • Add the aryl halide (1.0 eq.), arylboronic acid (1.5 eq.), and base (2.0 eq.).

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

    • Calculate the isolated yield of the biaryl product.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X(L_n) OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal Ar'B(OH)₂ (Base) PdII_ArAr Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Performance Metrics

To objectively compare the catalysts, the following metrics should be determined:

  • Yield (%): The isolated yield of the purified product.

  • Turnover Number (TON): The number of moles of product formed per mole of catalyst. It is a measure of catalyst longevity. TON = (moles of product) / (moles of catalyst)

  • Turnover Frequency (TOF): The turnover number per unit of time (usually hours⁻¹ or s⁻¹). It is a measure of catalyst activity. TOF = TON / time

Data Presentation and Comparison

The performance of the novel thioamide ligand should be presented in a clear, tabular format alongside the benchmark catalysts.

Table 1: Performance Comparison in the Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Novel Pd-Thioamide 1.010012ExperimentalExperimentalExperimental
Pd-SPhos 0.5 - 1.080 - 1002 - 12~95~95-190~8-80
PEPPSI-IPr 0.5 - 1.080 - 1102 - 10>90>90-180>9-90

Note: The data for the benchmark catalysts are compiled from literature sources and may have slight variations in reaction conditions. A direct, side-by-side experimental comparison is always recommended for the most accurate benchmarking.

Discussion and Conclusion

The final section of your evaluation should provide a detailed analysis of the results.

  • Performance of the Novel Ligand: Discuss the yield, TON, and TOF achieved with the novel thioamide ligand. How does it compare to the established benchmarks? Is it more or less active? Does it offer any advantages, such as lower cost of synthesis, higher stability, or better performance under milder conditions?

  • Structure-Activity Relationship: If a series of novel thioamide ligands were synthesized, discuss how modifications to the ligand structure (e.g., electronic or steric effects of substituents) impact catalytic performance.

  • Future Outlook: Based on the initial findings, what are the next steps? This could include further optimization of the reaction conditions, synthesis of a library of related ligands, or testing the catalyst in other challenging cross-coupling reactions.

By following this comprehensive guide, researchers can systematically and rigorously benchmark the performance of novel thioamide ligands, contributing valuable knowledge to the field of catalysis and accelerating the discovery of new and improved chemical transformations.

References

  • [Palladium PEPPSI-IPr Complex Supported on a Calixarene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides - MDPI]([Link])

Sources

Comparative Docking Studies of Piperidine-Based Compounds: A Performance Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine is universally recognized as a "privileged scaffold" in medicinal chemistry 1[1]. Its six-membered heterocyclic structure provides an optimal balance of conformational flexibility, lipophilicity, and hydrogen-bonding capacity. This guide objectively compares the computational and experimental performance of piperidine derivatives against alternative structural scaffolds (such as pyrrolidines) and clinical reference drugs. By analyzing recent comparative docking studies, we evaluate their efficacy against two major therapeutic targets: Pancreatic Lipase (anti-obesity) and Acetylcholinesterase (Alzheimer's disease) 2[2].

Mechanistic Rationale & Target Interaction Causality

In comparative docking studies, the superiority of piperidine derivatives over rigid, planar alternatives stems directly from their spatial geometry. The chair conformation of piperidine allows for the precise 3D vector projection of substituents into deep, complex hydrophobic pockets.

More importantly, the basic nitrogen atom of the piperidine ring is typically protonated at physiological pH. This structural causality allows it to act as a critical anchor, forming robust electrostatic and hydrogen-bonding interactions with acidic residues in target protein binding pockets. For instance, in Acetylcholinesterase (AChE) inhibition, the piperidine nucleus establishes crucial π -alkyl interactions with aromatic residues like PHE338 and TYR341, while the protonated nitrogen engages in cation- π interactions with TRP86 3[3]. This dual-mode binding explains why piperidine-based compounds frequently achieve sub-micromolar affinities.

Quantitative Performance Comparison

To objectively evaluate performance, we synthesize data from validated molecular docking simulations and in vitro enzymatic assays.

Table 1: Comparative Performance Against Acetylcholinesterase (AChE) Data summarizes the inhibitory activities and binding affinities of benzamide piperidine derivatives vs. the reference drug Donepezil 2[2] 3[3].

Compound / ScaffoldStructural ModificationBinding Energy (kcal/mol)IC50 (nM)Performance NoteCompound 5d (Piperidine)2-Fluoro Benzamide-11.113 ± 2.1Superior potency; strong H-bond with Tyr121.ZINC000067446933 (Piperidine)1,3-benzodioxole fusion-11.5N/AHigh affinity comparable to clinical drugs.Donepezil (Reference)N-benzylpiperidine-11.7600 ± 50Standard clinical baseline; strong π π stacking. Table 2: Comparative Performance Against Pancreatic Lipase (PL) Comparing piperidine/pyrrolidine derivatives against the reference drug Orlistat [2][2] [4][4]. Compound / ScaffoldSide Chain ModificationBinding Energy (kcal/mol)IC50 (mg/mL)Performance NoteCompound 12 (Pyrrolidine)n-heptyl alcohol-8.240.143 ± 0.001Highest affinity among novel synthetic analogs.Compound 10 (Pyrrolidine)n-heptyl-7.390.362 ± 0.001Moderate inhibition; lacks terminal alcohol H-bond.Orlistat (Reference)TetrahydrolipstatinN/AHighly PotentIrreversible inhibitor; clinical standard. Analysis: While reference drugs maintain high efficacy, novel piperidine derivatives demonstrate highly competitive binding energies. The addition of a 2-fluoro substitution on the piperidine benzamide (Compound 5d) drastically lowers the IC50 to 13 nM, outperforming the specific baseline assay for Donepezil [2][2].

Self-Validating Experimental Protocols

Trust in computational chemistry requires self-validating systems. A docking score is meaningless without rigorous protocol validation. Below is the standardized, step-by-step methodology utilized to generate the comparative data for Pancreatic Lipase and AChE 1[1] 3[3] 4[4].

Step-by-Step Molecular Docking Workflow:

  • Target Preparation (PDB Retrieval): Retrieve the high-resolution 3D crystal structure of the target (e.g., AChE PDB ID: 4EY7; Pancreatic Lipase PDB ID: 1LPS) from the Protein Data Bank.

  • Protein Cleaning: Strip all co-crystallized water molecules and heteroatoms using software like PyMOL. Causality: Removing bulk water prevents artificial steric clashes, retaining only structural waters known to mediate critical bridging interactions. Add polar hydrogens to establish the hydrogen-bond network.

  • Ligand Preparation: Generate 3D conformations of the piperidine derivatives using ChemDraw Ultra. Optimize geometry using quantum chemical methods and assign Gasteiger partial charges to ensure accurate electrostatic potential mapping.

  • Grid Box Definition: Center the grid box precisely on the coordinates of the native co-crystallized ligand (e.g., 60 Å × 60 Å × 60 Å for AChE). Causality: This restricts the search space to the biologically relevant active site, preventing false-positive allosteric binding.

  • Docking Execution: Employ the Lamarckian Genetic Algorithm (LGA) via AutoDock 4.2 or AutoDock Vina to explore the conformational space of the flexible piperidine ligands against the rigid protein receptor.

  • Internal Validation (The Trust Mechanism): Redock the native co-crystallized ligand back into the active site. The protocol is strictly validated only if the Root Mean Square Deviation (RMSD) between the predicted docked pose and the experimental crystal structure is < 2.0 Å. (e.g., The AChE protocol achieved an RMSD of 0.41 Å 3[3], and the PL protocol achieved 1.88 Å 4[4], confirming high predictive reliability).

Visualizing the Workflows and Pathways

Below is the logical workflow for the self-validating docking protocol described above.

DockingWorkflow TPrep Target Preparation (PDB Retrieval & Cleaning) Grid Grid Box Generation (Active Site Mapping) TPrep->Grid LPrep Ligand Preparation (3D Optimization & Charges) Dock Lamarckian Genetic Algorithm (Conformational Search) LPrep->Dock Grid->Dock Valid Protocol Validation (RMSD < 2.0 Å) Dock->Valid Output Lead Identification (Binding Energy & Pose Analysis) Valid->Output

Self-validating molecular docking workflow for piperidine derivatives.

To understand the biological causality of these compounds, the following diagram illustrates the downstream signaling impact of piperidine-based AChE inhibitors.

Pathway Pip Piperidine Derivative (e.g., Compound 5d) Bind Active Site Binding (Hydrogen Bonds & π-π Stacking) Pip->Bind Inhib AChE Enzyme Inhibition Bind->Inhib Accum Acetylcholine Accumulation (Synaptic Cleft) Inhib->Accum Neuro Enhanced Neurotransmission Accum->Neuro

Mechanism of action for piperidine-based AChE inhibitors in neural pathways.

References
  • Benchchem.Comparative Docking Studies of Piperidine-Based Inhibitors: A Guide for Drug Discovery Professionals. Benchchem.
  • Benchchem.Comparative Docking Studies of Piperidine Derivatives: A Guide for Researchers. Benchchem.
  • In Vivo.Evaluation of the Alkaloids as Inhibitors of Human Acetylcholinesterase by Molecular Docking and ADME Prediction. International Institute of Anticancer Research.
  • MDPI.Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.